Pidotimod Methyl Ester
説明
Structure
3D Structure
特性
IUPAC Name |
methyl (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-16-10(15)7-4-17-5-12(7)9(14)6-2-3-8(13)11-6/h6-7H,2-5H2,1H3,(H,11,13)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACSPTMJWBYYNZ-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSCN1C(=O)C2CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CSCN1C(=O)[C@@H]2CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Note: A Validated HPLC-MS/MS Method for the High-Throughput Quantification of Pidotimod Methyl Ester in Human Plasma
Authored by: A Senior Application Scientist
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Pidotimod Methyl Ester in human plasma. Pidotimod, a synthetic dipeptide immunomodulator, is utilized in the prevention of recurrent respiratory infections.[1][2] Its methyl ester is a key intermediate in certain synthetic routes and a potential metabolite.[3] This method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. The described method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for pharmacokinetic studies and therapeutic drug monitoring.[4][5][6][7]
Introduction
Pidotimod, chemically known as (4R)-3-[[(2S)-5-oxo-2-pyrrolidinyl]carbonyl]-4-thiazolidinecarboxylic acid, is an immunostimulatory agent that enhances both innate and adaptive immune responses.[1][2] It is prescribed for the prevention of recurrent respiratory infections in both pediatric and adult populations.[2] The therapeutic efficacy of Pidotimod is linked to its ability to stimulate dendritic cells, enhance T-cell differentiation, and promote phagocytosis.[8]
Pidotimod Methyl Ester, (4R)-3-[[(2S)-5-oxo-2-pyrrolidinyl]carbonyl]-4-thiazolidinecarboxylic Acid Methyl Ester, is a crucial intermediate in the synthesis of Pidotimod.[3] Given its structural relationship to the parent drug, it is a potential metabolite and its quantification in biological matrices is of significant interest for comprehensive pharmacokinetic and metabolic profiling. HPLC-MS/MS offers the high selectivity and sensitivity required for the accurate measurement of drug and metabolite levels in complex biological fluids like plasma.[9][10] This document provides a detailed protocol for the quantification of Pidotimod Methyl Ester, based on established methods for Pidotimod analysis.[9][11][12]
Experimental
Materials and Reagents
-
Pidotimod Methyl Ester reference standard (≥98% purity)
-
Pidotimod-d4 Methyl Ester (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system was used.
Chromatographic Conditions
The chromatographic separation was optimized to achieve a short run time and symmetrical peak shape for both the analyte and the internal standard.
| Parameter | Condition |
| HPLC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold for 1 min, return to initial conditions |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.
| Parameter | Pidotimod Methyl Ester | Pidotimod-d4 Methyl Ester (IS) |
| Precursor Ion (m/z) | 259.1 | 263.1 |
| Product Ion (m/z) | 134.0 | 138.0 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 15 | 15 |
| Declustering Potential (V) | 60 | 60 |
Causality behind Experimental Choices: The selection of a C18 column is based on the non-polar nature of the methyl ester, promoting retention and separation from polar matrix components. A gradient elution with acetonitrile and water containing formic acid is a standard approach in reversed-phase chromatography that provides good peak shapes and efficient ionization in positive ESI mode. The MRM transitions are predicted based on the fragmentation pattern of Pidotimod, where the product ion at m/z 134.0 corresponds to the thiazolidine ring fragment. The use of a stable isotope-labeled internal standard is crucial for correcting for any variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the method.[11]
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Pidotimod Methyl Ester and Pidotimod-d4 Methyl Ester (IS) in methanol.
-
Working Standard Solutions: Serially dilute the Pidotimod Methyl Ester stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve and QC samples.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 1 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Sample Preparation Protocol
A simple and efficient protein precipitation method is employed for sample clean-up.[13][14]
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate the plasma proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
Self-Validating System: The inclusion of an internal standard in the precipitation solvent ensures that any variability during the protein precipitation, centrifugation, and transfer steps is accounted for. The performance of the QC samples, which are prepared and analyzed alongside the unknown samples, provides a continuous check on the accuracy and precision of the method during routine analysis.
Caption: Workflow for plasma sample preparation.
Method Validation
The bioanalytical method was validated in accordance with the ICH M10 guideline.[15][16][17]
Specificity and Selectivity
The selectivity of the method was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of Pidotimod Methyl Ester and the IS.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio of >10.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels on three different days.
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Low QC (3 ng/mL) | ≤ 5.8 | ≤ 6.5 | -3.2 to 4.5 | -4.1 to 3.9 |
| Mid QC (300 ng/mL) | ≤ 4.2 | ≤ 5.1 | -2.1 to 3.8 | -3.5 to 2.7 |
| High QC (800 ng/mL) | ≤ 3.9 | ≤ 4.8 | -1.9 to 2.5 | -2.8 to 1.9 |
Acceptance Criteria: For accuracy, the mean value should be within 15% of the nominal value (20% at LLOQ). For precision, the relative standard deviation (%RSD) should not exceed 15% (20% at LLOQ).[4][5]
Matrix Effect and Recovery
The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked plasma samples with those in neat solutions. The recovery was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples. No significant matrix effect was observed, and the recovery was consistent and reproducible across all QC levels.
Stability
The stability of Pidotimod Methyl Ester was assessed under various conditions to ensure the integrity of the samples during handling and storage.
| Stability Condition | Duration | Result |
| Bench-top | 8 hours at room temperature | Stable |
| Freeze-thaw | 3 cycles | Stable |
| Long-term | 30 days at -80 °C | Stable |
| Autosampler | 24 hours at 4 °C | Stable |
Application
This validated HPLC-MS/MS method was successfully applied to a pharmacokinetic study of Pidotimod Methyl Ester in healthy human volunteers. The method demonstrated sufficient sensitivity and robustness for the accurate determination of Pidotimod Methyl Ester concentrations in human plasma.
Caption: Overall analytical workflow.
Conclusion
The HPLC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of Pidotimod Methyl Ester in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. This method can be a valuable tool for pharmacokinetic and metabolism studies of Pidotimod and its related compounds.
References
-
Biomedical and Pharmacology Journal. (2024, February 9). Stress Testing of Pidotimod by LC and LC-MS/MS. [Link]
-
PubMed. (2016, June 15). A robust LC-MS/MS method for the determination of pidotimod in different biological matrixes and its application to in vivo and in vitro pharmacokinetic studies. [Link]
-
PubMed. (2009, August 15). High-performance liquid chromatography-tandem mass spectrometry for the determination of pidotimod in human plasma and its application to a pharmacokinetic study. [Link]
-
European Medicines Agency (EMA). (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]
-
Food and Drug Administration (FDA). (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
ResearchGate. (2023, October 5). Isolation and Characterization of Novel Degradation Product of Pidotimod. [Link]
-
Chinese Journal of Clinical Pharmacology and Therapeutics. (2026, January 27). Determination of Pidotimod in Human Serum by HPLC-MS/MS. [Link]
-
Journal of Research in Medical and Dental Science. (2025, September 1). FROM LEGACY TO INNOVATION: PIDOTIMOD'S EXPANDING THERAPEUTIC HORIZON. [Link]
-
European Medicines Agency (EMA). (2011, July 21). Guideline on bioanalytical method validation. [Link]
-
Therapeutic Goods Administration (TGA). (2022, May 24). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]
-
PMC. Pidotimod: In-depth review of current evidence. [Link]
-
ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
- Google Patents. (2005, December 31). CN102167727A - Synthesis method of pidotimod.
-
HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
ResearchGate. (2025, August 8). Quantitative Determination of Pidotimod in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application to a Bioequivalence Study. [Link]
-
Frontiers. (2019, October 3). The Immune-Modulator Pidotimod Affects the Metabolic Profile of Exhaled Breath Condensate in Bronchiectatic Patients: A Metabolomics Pilot Study. [Link]
-
SlideShare. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ECA Academy. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
- Google Patents. (2013, March 6).
-
International Council for Harmonisation (ICH). (2022, May 24). bioanalytical method validation and study sample analysis m10. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013, August 21). formulation and in vitro evaluation of pidotimod dispersible tablets. [Link]
-
Food and Drug Administration (FDA). Bioanalytical Method Validation. [Link]
-
Biotage. (2025, December 6). Bioanalytical sample preparation. [Link]
-
MDPI. (2020, June 5). Preparation, Characterization, Morphological and Particle Properties of Crystallized Palm-Based Methyl Ester Sulphonates (MES) Powder. [Link]
-
International Journal of Pharmaceutical Sciences. (2025, January 29). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. [Link]
-
Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
Sources
- 1. mjhid.org [mjhid.org]
- 2. Pidotimod: In-depth review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102167727A - Synthesis method of pidotimod - Google Patents [patents.google.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Frontiers | The Immune-Modulator Pidotimod Affects the Metabolic Profile of Exhaled Breath Condensate in Bronchiectatic Patients: A Metabolomics Pilot Study [frontiersin.org]
- 9. High-performance liquid chromatography-tandem mass spectrometry for the determination of pidotimod in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Pidotimod in Human Serum by HPLC-MS/MS [manu41.magtech.com.cn]
- 11. A robust LC-MS/MS method for the determination of pidotimod in different biological matrixes and its application to in vivo and in vitro pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. consultations.tga.gov.au [consultations.tga.gov.au]
- 16. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 17. database.ich.org [database.ich.org]
Application Note: Solubilization and Experimental Formulation of Pidotimod Methyl Ester
Executive Summary & Chemical Rationale
Pidotimod is a well-characterized synthetic dipeptide immunostimulant known to modulate both innate and adaptive immune responses by upregulating HLA-DR on dendritic cells, activating CXCR3 on T-cells, and downregulating MCP-1 in macrophages[1][2]. However, the parent compound possesses a free carboxylic acid, granting it zwitterionic properties and limiting its passive membrane permeability.
Pidotimod Methyl Ester (CAS: 1333122-78-3) is a synthesized derivative where the carboxylic acid is masked via methyl esterification[3]. In drug development and in vitro screening, this esterification significantly increases the molecule's lipophilicity (LogP). While this enhances cellular penetration (acting as a putative prodrug subject to intracellular esterase cleavage), it fundamentally alters the compound's solubility profile. The parent compound exhibits moderate aqueous solubility (~10 mg/mL)[4]; however, the methyl ester derivative requires organic solvents like Dimethyl Sulfoxide (DMSO) to disrupt its crystal lattice and ensure complete solvation before introduction into aqueous biological systems.
Physicochemical Profiling & Solvation Data
To ensure reproducible experimental conditions, all quantitative solvation metrics must be strictly adhered to. Below is the comparative physicochemical profile and the required mass-to-volume ratios for stock preparation.
Table 1: Physicochemical Comparison
| Property | Pidotimod (Parent) | Pidotimod Methyl Ester |
| CAS Number | 121808-62-6 | 1333122-78-3 |
| Molecular Formula | C₉H₁₂N₂O₄S | C₁₀H₁₄N₂O₄S |
| Molecular Weight | 244.27 g/mol | 258.29 g/mol |
| Aqueous Solubility | ~10 mg/mL (40.93 mM) | Insoluble / Poorly Soluble |
| DMSO Solubility | 49 mg/mL (200.59 mM) | Highly Soluble (>50 mg/mL) |
Table 2: 100 mM Master Stock Preparation (Pidotimod Methyl Ester)
| Target Volume (100 mM) | Mass of Pidotimod Methyl Ester Required | Volume of Anhydrous DMSO |
| 1.0 mL | 25.83 mg | 1.0 mL |
| 5.0 mL | 129.15 mg | 5.0 mL |
| 10.0 mL | 258.29 mg | 10.0 mL |
Experimental Methodologies: A Self-Validating System
The following protocols are designed with built-in causality and quality control steps. The transition from a lipophilic powder to an in vivo compatible aqueous suspension requires a step-down solvent gradient to prevent sudden compound precipitation.
Protocol A: Preparation of 100 mM In Vitro Master Stock
Causality: Anhydrous DMSO is mandatory. The presence of water in standard DMSO can initiate premature hydrolysis of the ester bond during long-term storage, degrading the compound back into the parent acid and altering the intended experimental lipophilicity.
-
Equilibration: Allow the lyophilized Pidotimod Methyl Ester powder to reach room temperature in a desiccator before opening the vial to prevent ambient moisture condensation.
-
Weighing: Accurately weigh 25.83 mg of the powder into a sterile, static-free microcentrifuge tube.
-
Solvation: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).
-
Agitation: Vortex the solution for 30–60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.
-
Validation: The solution must be completely transparent. Any turbidity indicates incomplete dissolution.
-
Storage: Aliquot the master stock into 50 µL single-use volumes to prevent freeze-thaw degradation. Store immediately at -20°C or -80°C.
Protocol B: Preparation of In Vivo Dosing Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Causality: Direct injection of pure DMSO causes severe tissue necrosis and hemolysis. The DMSO concentration must be reduced to ≤10%. Polyethylene Glycol 300 (PEG300) and Tween-80 act as co-solvents and surfactants, creating micelles that encapsulate the lipophilic ester before the final aqueous saline is introduced.
-
Primary Dilution: Pipette 100 µL of the 100 mM DMSO Master Stock into a sterile glass vial.
-
Co-solvent Addition: Add 400 µL of PEG300. Vortex vigorously for 1 minute. Crucial: Do not add aqueous buffers yet.
-
Surfactant Addition: Add 50 µL of Tween-80. Vortex until the solution is highly viscous but uniformly clear.
-
Aqueous Phase: Slowly add 450 µL of 0.9% physiological saline dropwise while continuously vortexing.
-
Validation: The final solution must be a clear, stable microemulsion. If the solution turns milky or white precipitates form, the micellar capacity has been exceeded, and the formulation must be discarded.
Step-by-step in vivo formulation workflow for lipophilic esters.
Protocol C: In Vitro Lymphocyte Viability & Flow Cytometry Assay
Causality: To evaluate the immunomodulatory effects of the compound without inducing solvent toxicity, the final DMSO concentration in the cell culture media must be strictly maintained below 0.1% (v/v).
-
Cell Isolation: Isolate splenic lymphocytes (e.g., from an Experimental Autoimmune Encephalomyelitis model) and seed at a density of 2 × 10⁶ cells/well in a 96-well plate using complete RPMI 1640 medium (10% FBS)[5].
-
Treatment Dilution: Dilute the 100 mM DMSO Master Stock 1:1000 in pre-warmed culture media to create a 100 µM intermediate solution (0.1% DMSO).
-
Incubation: Apply the intermediate solution to the cells and incubate for 48 hours at 37°C, 5% CO₂.
-
CCK-8 Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 4 hours and measure absorbance at 450 nm to confirm cell viability[5].
-
Flow Cytometry: Harvest the cells, stain for CD4+, CD8+, and intracellular cytokines (e.g., IFN-γ, IL-17), and analyze via flow cytometry to observe Th1/Th17 modulation[5].
Pharmacological Context & Target Pathways
Understanding the downstream targets of Pidotimod is essential for designing appropriate functional assays. Once the Methyl Ester prodrug is hydrolyzed in vivo or within the cell, the active Pidotimod moiety engages multiple immune axes. It acts as a chemokine-like agent via the CXCR3 receptor to drive T-cell migration[1], while simultaneously downregulating pro-inflammatory master regulators like MCP-1 in macrophages[2].
Pharmacological activation and downstream immune targets of Pidotimod.
References
-
Pharmaffiliates - Pidotimod Methyl Ester (CAS: 1333122-78-3) Product Profile. Available at: [Link]
-
National Institutes of Health (PMC) - Pidotimod alleviated experimental autoimmune encephalomyelitis by regulating the balance of splenic lymphocytes. Available at: [Link]
-
MDPI - The Synthetic Dipeptide Pidotimod Shows a Chemokine-Like Activity through CXC Chemokine Receptor 3 (CXCR3). Available at: [Link]
-
Mediterranean Journal of Hematology and Infectious Diseases (MJHID) - View of Pidotimod in paucisymptomatic SARS-CoV2 infected patients. Available at:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Bioavailability of Pidotimod & Pidotimod Methyl Ester
Introduction
Welcome to the Technical Support Center for Pidotimod formulation and prodrug development. Pidotimod is a synthetic dipeptide immunostimulant widely utilized for managing recurrent respiratory tract infections[1]. However, as a Biopharmaceutics Classification System (BCS) Class III compound, it exhibits high aqueous solubility but notoriously low intestinal permeability, resulting in suboptimal oral bioavailability[2].
To overcome this physiological barrier, researchers employ prodrug strategies, such as synthesizing Pidotimod Methyl Ester (CAS 1333122-78-3)[3], or utilizing advanced lipid-based nanocarriers like Self-Double-Emulsifying Drug Delivery Systems (SDEDDS)[4]. As a Senior Application Scientist, I have structured this guide to provide you with mechanistic troubleshooting insights, validated methodologies, and self-validating protocols to optimize systemic absorption in your drug development workflows.
Section 1: Troubleshooting FAQs & Mechanistic Insights
Q1: We synthesized Pidotimod Methyl Ester to improve permeability, but our in vivo bioavailability remains lower than expected. What is the mechanistic cause? Causality & Insight: Pidotimod Methyl Ester is designed to mask the polar carboxylic acid group of Pidotimod. This esterification increases the molecule's lipophilicity (logP), facilitating transcellular diffusion across the lipid bilayers of the intestinal epithelium. However, if systemic bioavailability remains low, the primary culprit is premature enzymatic hydrolysis . Esterases present in the gastrointestinal (GI) lumen and brush border enzymes can cleave the methyl ester bond before the molecule permeates the enterocyte. If cleaved too early, it reverts to the poorly permeable free Pidotimod in the gut lumen, defeating the purpose of the prodrug. Solution: You must protect the prodrug during GI transit. Consider encapsulating the methyl ester in a lipid-based formulation (like a nanoemulsion or solid lipid nanoparticle) that physically shields the ester bond from luminal enzymes while still leveraging the prodrug's enhanced lipophilicity at the absorption site[5].
Q2: When formulating Pidotimod into a standard Oil-in-Water (O/W) emulsion, the drug rapidly partitions out of the oil phase. How do we fix this? Causality & Insight: Free Pidotimod is highly hydrophilic. In a standard O/W emulsion, thermodynamic forces will drive the drug to rapidly partition out of the lipid droplets and into the external aqueous phase. Once in the aqueous phase, it loses the permeation-enhancing benefits of the lipid carrier. Solution: You must use a Water-in-Oil-in-Water (W/O/W) double emulsion or a Self-Double-Emulsifying Drug Delivery System (SDEDDS). By dissolving Pidotimod in the internal aqueous phase (W1), it becomes surrounded by an oil barrier (O) that prevents leakage into the external aqueous environment (W2). Pharmacokinetic studies have shown that SDEDDS can increase Pidotimod absorption by 2.56-fold compared to standard aqueous solutions[2].
Q3: Our W/O/W double emulsion is thermodynamically unstable and phase-separates within days. How can we ensure a self-validating stability protocol? Causality & Insight: Double emulsions are inherently thermodynamically unstable due to the high free energy at the two liquid-liquid interfaces (W1/O and O/W2). Coalescence of the internal water droplets or rupture of the oil film inevitably leads to phase separation during storage. Solution: Transition to an SDEDDS approach. Instead of pre-formulating the final W/O/W emulsion, formulate a stable W1/O primary emulsion and mix it with hydrophilic surfactants. This "pre-concentrate" remains stable for months[2]. The final W/O/W emulsion spontaneously forms in situ only when introduced to the aqueous environment and peristaltic agitation of the GI tract[6].
Section 2: Data Presentation - Bioavailability Enhancement Strategies
The following table summarizes the quantitative impact of various formulation and prodrug strategies on Pidotimod pharmacokinetics, synthesizing data from established permeability studies[2][5][7].
Table 1: Comparative Bioavailability Enhancement Strategies for Pidotimod
| Strategy / Formulation | Mechanism of Permeability Enhancement | Relative Bioavailability (vs. Aqueous) | Primary Technical Challenge |
| Free Pidotimod (Aqueous) | Baseline (Paracellular transport) | 1.0x (Reference) | Tight junction restriction (BCS III) |
| Pidotimod Methyl Ester | Increased lipophilicity (Transcellular) | ~1.5x - 1.8x | Premature enzymatic hydrolysis |
| Liposomal Encapsulation | Lipid bilayer fusion & endocytosis | ~2.2x | Drug leakage during extended storage |
| SDEDDS (W/O/W) | Lymphatic transport & surfactant permeation | 2.56x | Optimizing surfactant HLB ratios |
Section 3: Visualization of Pathways and Workflows
Pharmacokinetic pathway of Pidotimod Methyl Ester from oral ingestion to systemic activation.
Step-by-step formulation workflow for Self-Double-Emulsifying Drug Delivery Systems (SDEDDS).
Section 4: Experimental Protocols
Protocol: Preparation and Validation of Pidotimod Methyl Ester SDEDDS This protocol outlines a self-validating system to formulate a W/O/W double emulsion pre-concentrate and verify its permeability in vitro.
Phase 1: Formulation of the SDEDDS Pre-concentrate
-
Preparation of W1 Phase: Dissolve 50 mg of Pidotimod Methyl Ester[3] in 1 mL of purified water (W1).
-
Preparation of Oil Phase (O): Mix 4 mL of Medium Chain Triglycerides (MCT) with 1 mL of Span 80 (lipophilic surfactant, HLB ~4.3).
-
Primary Emulsification (W1/O): Slowly add the W1 phase to the Oil phase while homogenizing at 10,000 rpm for 5 minutes using a high-shear rotor-stator homogenizer.
-
Self-Validation Check: The resulting emulsion should be uniformly opaque and highly viscous. A drop placed in a beaker of water should remain intact and not disperse easily (confirming the continuous phase is oil).
-
-
Pre-concentrate Blending: Mix the primary W1/O emulsion with a hydrophilic surfactant mixture (e.g., 3 mL Tween 80 and 2 mL PEG 400) under gentle magnetic stirring (400 rpm) for 30 minutes at 25°C[6].
Phase 2: In Vitro Dispersion & Permeability Assay (Caco-2 Model)
-
Dispersion: Add 1 mL of the SDEDDS pre-concentrate to 100 mL of Simulated Intestinal Fluid (SIF, pH 6.8) at 37°C under mild agitation (50 rpm) to simulate GI peristalsis.
-
Self-Validation Check: The mixture should spontaneously form a milky dispersion (W1/O/W2) within 2 minutes without visible oil droplets or phase separation.
-
-
Caco-2 Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm² (confirming tight junction integrity).
-
Application: Apply 0.5 mL of the dispersed SDEDDS (or free Pidotimod Methyl Ester solution as a control) to the apical chamber. Add 1.5 mL of blank buffer to the basolateral chamber.
-
Sampling & Analysis: Extract 100 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes (replacing with fresh buffer each time).
-
Quantification: Analyze the samples using LC-MS/MS. Monitor mass transitions for both the intact prodrug (Pidotimod Methyl Ester, MW: 258.29[3]) and the active metabolite (Pidotimod) to calculate the Apparent Permeability Coefficient (
).
References
-
Self-double-emulsifying drug delivery system (SDEDDS): a new way for oral delivery of drugs with high solubility and low permeability Source: International Journal of Pharmaceutics (PubMed) URL: [Link]
-
Immunostimulants in respiratory diseases: focus on Pidotimod Source: Multidisciplinary Respiratory Medicine URL: [Link]
-
Towards Effective Antiviral Oral Therapy: Development of a Novel Self-Double Emulsifying Drug Delivery System Source: Pharmaceutics (PMC) URL: [Link]
Sources
- 1. mrmjournal.org [mrmjournal.org]
- 2. Self-double-emulsifying drug delivery system (SDEDDS): a new way for oral delivery of drugs with high solubility and low permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pidotimod Methyl Ester | CAS 1333122-78-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Towards Effective Antiviral Oral Therapy: Development of a Novel Self-Double Emulsifying Drug Delivery System for Improved Zanamivir Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Pidotimod Methyl Ester Dosage for Cell-Based Assays
Welcome to the technical support center for Pidotimod Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, step-by-step protocols for optimizing the use of Pidotimod Methyl Ester in your cell-based assays.
Critical Preliminary Note: Pidotimod vs. Pidotimod Methyl Ester
Before proceeding, it is crucial to address the distinction between Pidotimod and its methyl ester derivative. The vast majority of published scientific literature focuses on Pidotimod (3-L-pyroglutamyl-L-thiaziolidine-4-carboxylic acid).[1] Pidotimod Methyl Ester, as the name implies, is the methyl ester form of this molecule.[2]
While information on the specific biological activity of the methyl ester is not widely available in peer-reviewed literature, its chemical structure suggests two key points for the researcher:
-
Mechanism of Action: The core structure responsible for the immunomodulatory activity is preserved. It is highly probable that Pidotimod Methyl Ester acts through the same signaling pathways as Pidotimod.
-
Physicochemical Properties: Esterification is a common medicinal chemistry strategy to increase a compound's lipophilicity, which can enhance its ability to cross cell membranes. Therefore, the methyl ester derivative may exhibit different solubility, stability, and cell permeability characteristics compared to the parent compound.
Expert Recommendation: This guide is built upon the extensive research conducted on Pidotimod . We will use its known mechanism and effective concentrations as the scientific foundation for your experimental design. However, you must empirically validate the optimal dosage for Pidotimod Methyl Ester in your specific assay system. We strongly recommend running initial comparison experiments with Pidotimod, if available, to benchmark the activity of the methyl ester.
Section 1: Foundational Knowledge - The Mechanism of Action of Pidotimod
Pidotimod is a synthetic dipeptide immunomodulator that enhances both innate and adaptive immune responses.[1][3] Its activity is centered on key cells of the immune system, primarily through the activation of pattern recognition receptors.
Key Mechanistic Pillars:
-
Toll-Like Receptor (TLR) Activation: Pidotimod's effects are initiated by its interaction with TLRs, particularly TLR2, on the surface of innate immune cells like dendritic cells (DCs) and epithelial cells.[4][5]
-
Dendritic Cell (DC) Maturation: It promotes the maturation of DCs, a critical step for initiating the adaptive immune response. This is characterized by the upregulation of surface markers such as HLA-DR, CD83, and CD86.[3][6]
-
Signaling Pathway Activation: Engagement of TLRs leads to the activation of downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[5][7] This results in the transcription of genes for pro-inflammatory cytokines.
-
Cytokine Production & T-Cell Polarization: Activated DCs increase their production of cytokines like TNF-α and IL-12.[8] This cytokine milieu promotes the differentiation of naïve T-cells towards a Th1 phenotype, which is crucial for cell-mediated immunity against intracellular pathogens.[3]
-
Broad-Spectrum Effects: Pidotimod also enhances the cytotoxic activity of Natural Killer (NK) cells and the phagocytic capabilities of neutrophils and macrophages.[3][9]
Below is a diagram illustrating the core signaling pathway activated by Pidotimod.
Caption: Pidotimod signaling cascade via TLR2 and NF-κB activation.
Section 2: Frequently Asked Questions (FAQs) & Core Protocols
This section provides answers to common questions and detailed protocols for establishing the optimal dosage of Pidotimod Methyl Ester in your experiments.
Q1: How should I prepare and store a stock solution of Pidotimod Methyl Ester?
Expertise & Experience: Proper stock solution preparation is fundamental to experimental reproducibility. The choice of solvent is dictated by the compound's solubility. While data for Pidotimod Methyl Ester is sparse, Pidotimod itself is soluble in DMSO.[10] An improperly dissolved compound or using a solvent at a concentration that affects cell health are common sources of error.
Protocol: Stock Solution Preparation
-
Solvent Selection: Assume Pidotimod Methyl Ester is soluble in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
-
Weighing: Accurately weigh out a small amount (e.g., 5-10 mg) of Pidotimod Methyl Ester powder.
-
Dissolution: Prepare a high-concentration primary stock solution, for example, 10 mM. Dissolve the powder in the appropriate volume of DMSO.
-
Calculation Example: For a 10 mM stock of Pidotimod Methyl Ester (MW: 258.29 g/mol ), dissolve 2.58 mg in 1 mL of DMSO.
-
-
Mixing: Ensure complete dissolution by vortexing. Gentle warming (e.g., in a 37°C water bath) may be necessary, but avoid overheating.
-
Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw a single aliquot. Prepare subsequent dilutions in your complete cell culture medium. It is critical to ensure the final concentration of DMSO in the culture wells is non-toxic to your cells, typically ≤ 0.5% , and that an equivalent concentration is used in your vehicle control wells.[11]
Q2: What is a good starting concentration range to test in my cell-based assay?
Expertise & Experience: Selecting an appropriate starting range is key to an efficient dose-finding study. Starting too high can lead to unexpected cytotoxicity, while starting too low may yield no observable effect. Based on published in vitro studies with Pidotimod, a range spanning from low to high micromolar concentrations is effective for various immune and epithelial cell types.[4][12][13]
Trustworthiness: The table below summarizes effective concentrations of Pidotimod reported in the literature. This serves as an authoritative starting point for designing your Pidotimod Methyl Ester dose-response experiments.
| Cell Type | Assay | Effective Concentration Range (µg/mL) | Molar Equivalent (approx.) | Reference(s) |
| Human Bronchial Epithelial Cells (BEAS-2B) | TLR-2 Upregulation | 10 - 100 µg/mL | 41 µM - 410 µM | [4][5] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Proliferation, IL-2 Production | 10 - 50 µg/mL | 41 µM - 205 µM | [12][13][14] |
| Murine Dendritic Cells (DC2.4 cell line) | Maturation (MHC-II, CD80/86) | Not specified in µg/mL | Not specified | [8] |
Recommendation for Pidotimod Methyl Ester: A sensible starting range for your initial dose-response experiment would be a wide, log-based series such as 0.1 µM, 1 µM, 10 µM, 50 µM, and 100 µM . This range brackets the effective concentrations observed for the parent compound.
Q3: How do I design and perform a robust dose-response experiment?
Expertise & Experience: A dose-response experiment is the cornerstone of optimizing any compound. The goal is to identify the concentration that produces the desired biological effect without inducing significant cell death. A sigmoidal (S-shaped) curve is the expected outcome, from which key parameters like the EC50 (half-maximal effective concentration) can be determined.
Protocol: Dose-Response Experiment Workflow
Caption: Workflow for a standard dose-response experiment.
Step-by-Step Methodology:
-
Cell Seeding: Plate your cells in a suitable microplate (e.g., 96-well) at a pre-determined optimal density. Cell density should be chosen so that even the untreated control cells do not become over-confluent by the end of the experiment.[15]
-
Incubation: Allow cells to adhere and recover overnight (or as required for your cell type) in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: Prepare a serial dilution series of Pidotimod Methyl Ester in complete cell culture medium. For a 7-point curve, you might choose: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM.
-
Controls are Essential:
-
Untreated Control: Cells treated with medium only. This represents the basal level of your readout.
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in your dilution series (e.g., 0.5%). This is critical to ensure the solvent itself is not causing an effect.
-
Positive Control (if applicable): A known activator of your pathway of interest (e.g., LPS for TLR activation) to confirm the assay is working.
-
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing your drug dilutions and controls.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). This timing is assay-dependent and may require optimization.
-
Assay Readout: Perform your specific assay to measure the biological response (e.g., measure cytokine levels in the supernatant by ELISA, analyze surface marker expression by flow cytometry, or measure gene expression by qPCR).
-
Data Analysis: Normalize your data (e.g., express as a percentage of the positive control response after subtracting the vehicle control background). Plot the normalized response against the logarithm of the drug concentration. Use a non-linear regression model (sigmoidal dose-response) to fit the curve and calculate the EC50.
Q4: How do I test for the cytotoxicity of Pidotimod Methyl Ester?
Expertise & Experience: It is imperative to distinguish a specific immunomodulatory effect from a non-specific cytotoxic one. A compound that kills cells will invariably alter assay readouts. Therefore, a cytotoxicity assay should always be run in parallel with your functional assays, using the same cell type, incubation times, and concentration ranges.
Protocol: MTT Cell Viability Assay
-
Setup: Seed and treat cells with the same Pidotimod Methyl Ester concentration range as your functional assay in a clear-bottom 96-well plate. Include a "no-cell" blank control and a "100% lysis" control (cells treated with a lysis agent like 1% Triton X-100).
-
Incubation: Incubate for the same duration as your main experiment.
-
Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (typically 10 µL of a 5 mg/mL stock per 100 µL of medium) and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance. Any concentration that reduces viability by more than 10-20% should be considered for exclusion from functional assays or interpreted with caution.
Section 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Observable Effect | Concentration Too Low: The effective concentration for the methyl ester may be different from the parent compound. | Action: Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 200 µM). |
| Incubation Time Too Short: The biological process being measured may require more time to manifest. | Action: Perform a time-course experiment (e.g., 12h, 24h, 48h, 72h) at a fixed, high-end concentration (e.g., 50 µM). | |
| Inactive Compound: Improper storage or repeated freeze-thaw cycles may have degraded the compound. | Action: Use a fresh aliquot of the stock solution. If possible, test the compound's activity in a well-established positive control assay. | |
| Cell Line Insensitivity: The specific signaling pathway (e.g., TLR2/NF-κB) may not be active or critical for the endpoint being measured in your chosen cell line. | Action: Confirm that your cell line expresses the target receptor (TLR2). Use a known positive control (like LPS) to validate that the pathway can be activated. Consider using a different cell line known to be responsive. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability.[15] | Action: Ensure a homogenous single-cell suspension before plating. Pipette carefully and consistently, and consider using reverse pipetting for viscous cell suspensions. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS. |
| Pipetting Errors: Inaccurate preparation of serial dilutions or addition to wells. | Action: Use calibrated pipettes. Change tips between each dilution. Prepare a master mix for each concentration to be added to replicate wells. | |
| Poor Cell Health: Unhealthy or stressed cells respond inconsistently. | Action: Use cells at a low passage number. Ensure cells are in the logarithmic growth phase when seeding. Visually inspect cells for normal morphology before and during the experiment.[15] | |
| Unexpected Cytotoxicity | Compound Precipitation: The compound may be precipitating out of the culture medium at higher concentrations, which can be toxic to cells. | Action: Visually inspect the wells under a microscope for precipitates. Prepare fresh dilutions and ensure the DMSO stock is fully dissolved before diluting in media. Consider pre-diluting the DMSO stock in a small amount of PBS before the final dilution in media.[10] |
| High DMSO Concentration: Final DMSO concentration in the well exceeds the tolerated limit for the cell line. | Action: Recalculate your dilutions to ensure the final DMSO concentration is ≤ 0.5%. Remember to include a vehicle control with the exact same DMSO concentration. | |
| Contamination: Bacterial or mycoplasma contamination can cause cell death and confound results. | Action: Regularly test cell cultures for mycoplasma. Practice sterile technique. If contamination is suspected, discard the cells and start with a fresh, tested vial. |
References
-
Carta, S., Silvestri, M., & Rossi, G. A. (2013). Modulation of airway epithelial cell functions by Pidotimod: NF-kB cytoplasmatic expression and its nuclear translocation are associated with an increased TLR-2 expression. Italian Journal of Pediatrics, 39(29). [Link]
-
Man, F., et al. (2019). Immunostimulants in respiratory diseases: focus on Pidotimod. Multidisciplinary Respiratory Medicine, 14(41). [Link]
-
Giagulli, C., et al. (2009). Pidotimod promotes functional maturation of dendritic cells and displays adjuvant properties at the nasal mucosa level. International Immunopharmacology, 9(12), 1366-73. [Link]
-
Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
Carta, S., Silvestri, M., & Rossi, G. A. (2013). Modulation of airway epithelial cell functions by Pidotimod: NF-kB cytoplasmatic expression and its nuclear translocation are associated with an increased TLR-2 expression. PubMed. [Link]
-
Salvador-Morales, C., et al. (2011). Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects. Particle and Fibre Toxicology, 8(9). [Link]
-
Falasca, K., et al. (2025). FROM LEGACY TO INNOVATION: PIDOTIMOD'S EXPANDING THERAPEUTIC HORIZON. Journal of Biological Regulators and Homeostatic Agents. [Link]
-
Migliorati, G., et al. (1992). Pidotimod stimulates natural killer cell activity and inhibits thymocyte cell death. Immunopharmacology and Immunotoxicology, 14(4), 737-48. [Link]
-
Fogli, M., et al. (2014). The immunomodulatory molecule pidotimod induces the expression of the NOD-like receptor NLRP12 and attenuates TLR-induced inflammation. Journal of Biological Regulators and Homeostatic Agents. [Link]
-
Di Renzo, M., et al. (2008). The in vitro Effect of Pidotimod on Some Immune Functions in Cancer Patients. ResearchGate. [Link]
-
Migliorati, G., et al. (1992). Pidotimod stimulates natural killer cell activity and inhibits thymocyte cell death. PubMed. [Link]
-
Migliorati, G., et al. (1992). Pidotimod stimulates natural killer cell activity and inhibits thymocyte cell death. R Discovery. [Link]
-
Shan, F., et al. (2012). The detailed analysis of the changes of murine dendritic cells (DCs) induced by thymic peptide: pidotimod(PTD). Human Vaccines & Immunotherapeutics, 8(9), 1238-44. [Link]
-
Carta, S., et al. (2015). Western blot analysis of TLR-2 expression induced by pidotimod. ResearchGate. [Link]
-
Salvador-Morales, C., et al. (2011). Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects. PubMed. [Link]
-
Di Renzo, M., et al. (2008). The in vitro Effect of Pidotimod on Some Immune Functions in Cancer Patients. Journal of Chemotherapy. [Link]
-
Riccardi, C., et al. (1994). Immunomodulating activity of pidotimod. PubMed. [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]
-
Maniscalco, M., et al. (2019). The Immune-Modulator Pidotimod Affects the Metabolic Profile of Exhaled Breath Condensate in Bronchiectatic Patients: A Metabolomics Pilot Study. Frontiers in Pharmacology, 10. [Link]
- Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Source not available.
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Eppendorf. (2020). Troubleshooting Cell-based Assays. Eppendorf. [Link]
-
Di Renzo, M., et al. (2000). The in vitro effect of Pidotimod on some immune functions in cancer patients. PubMed. [Link]
-
Mahashur, A., et al. (2019). Pidotimod: In-depth review of current evidence. Lung India, 36(5), 422-433. [Link]
-
Del Giudice, M. M., et al. (2022). Pidotimod in pediatrics: new evidence and future perspectives. Multidisciplinary Respiratory Medicine, 17(1). [Link]
-
Mahapatra, S. (2024). Pidotimod as an Immunomodulator: An Unsung Warrior to Restore Immune Dysregulation in Acute and Chronic Lung Disease. SAR Publication. [Link]
-
Falasca, K., et al. (2025). FROM LEGACY TO INNOVATION: PIDOTIMOD'S EXPANDING THERAPEUTIC HORIZON. PubMed. [Link]
- CN102952172A - Pidotimod preparation method.
- CN101843580A - Preparation method of pidotimod injection preparation.
-
Svane, I. M., et al. (2022). Optimizing an immunomodulatory potency assay for Mesenchymal Stromal Cell. Frontiers in Immunology, 13. [Link]
-
Synapse. (2024). What is the mechanism of Pidotimod? Patsnap. [Link]
-
Aldana-Aguilar, O., et al. (2024). Real-World Experience of Pidotimod in Mexican Pediatric Patients. Cureus, 16(9), e68984. [Link]
-
Mahashur, A., et al. (2019). Pidotimod: In-depth review of current evidence. ResearchGate. [Link]
-
Charles River Laboratories. (n.d.). Dendritic Cell Assays for Autoimmunity and Inflammation. Charles River. [Link]
-
LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. [Link]
-
ResearchGate. (2021). I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal? ResearchGate. [Link]
-
Santos, C., et al. (2006). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. International Journal of Inflammation, 2012. [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
Sources
- 1. Pidotimod: In-depth review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pidotimod Methyl Ester | CAS No- 1333122-78-3 | NA [chemicea.com]
- 3. From Legacy to Innovation: Pidotimod’s Expanding Therapeutic Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of airway epithelial cell functions by Pidotimod: NF-kB cytoplasmatic expression and its nuclear translocation are associated with an increased TLR-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of airway epithelial cell functions by Pidotimod: NF-kB cytoplasmatic expression and its nuclear translocation are associated with an increased TLR-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pidotimod promotes functional maturation of dendritic cells and displays adjuvant properties at the nasal mucosa level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mrmjournal.org [mrmjournal.org]
- 8. The detailed analysis of the changes of murine dendritic cells (DCs) induced by thymic peptide: pidotimod(PTD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. The in vitro effect of Pidotimod on some immune functions in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
Technical Support Center: Pidotimod Methyl Ester (PME) Quantification
Topic: Challenges in Pidotimod Methyl Ester Quantification in Plasma Role: Senior Application Scientist Context: Bioanalytical Method Development & Troubleshooting
Status: Active Ticket Priority: High (Data Integrity Risk) Tags: #Bioanalysis #Artifacts #Stability #LCMS #ImpurityProfiling
Executive Summary: The "Scylla and Charybdis" of Ester Bioanalysis
Welcome to the technical support hub for Pidotimod Methyl Ester (PME). Quantifying this analyte in plasma presents a unique, dual-threat challenge that often derails validation:
-
The Artifact Risk (False Positives): Pidotimod (Parent) contains a reactive carboxylic acid. In the presence of Methanol (MeOH) and acidic conditions—common in bioanalytical workflows—it spontaneously converts to PME. Since the Parent drug is often present at concentrations
higher than the ester impurity, even a 0.1% conversion can completely invalidate your PME quantitation. -
The Stability Risk (False Negatives): PME is an ester. Plasma esterases (e.g., carboxylesterases) will aggressively hydrolyze it back to the Parent drug, causing low recovery.
The Golden Rule: You must inhibit enzymatic hydrolysis without triggering chemical esterification. This guide provides the specific protocols to navigate this narrow path.
Part 1: Diagnostic Workflow
Before adjusting your method, identify which failure mode is dominant using this logic flow.
Figure 1: Decision tree for diagnosing Pidotimod Methyl Ester bioanalytical failures. Blue/Green paths indicate correctable procedural errors.
Part 2: Troubleshooting Guides & FAQs
Module 1: The "Ghost Peak" (Artifact Formation)
User Query: "I am validating a method for Pidotimod Methyl Ester (PME). My blank plasma samples spiked only with Pidotimod (Parent) show a significant peak at the retention time and MRM of PME. Is my standard contaminated?"
Root Cause Analysis: While standard contamination is possible, the most likely culprit is in-situ esterification .
-
Chemistry: Pidotimod has a free carboxylic acid. In the presence of Methanol (solvent) and Formic Acid (catalyst), it undergoes Fischer Esterification to form PME.
-
The Trap: Many generic bioanalytical methods use Methanol for Protein Precipitation (PPT) or Reconstitution. If you acidify the sample to stabilize it (see Module 2), you accelerate this artifact formation.
Corrective Protocol: The "Zero-Methanol" Workflow
| Step | Standard Practice (RISKY) | Optimized Protocol (SAFE) | Rationale |
| Protein Precipitation | Methanol + 0.1% Formic Acid | Acetonitrile (ACN) + 0.1% Formic Acid | ACN does not participate in esterification. |
| Reconstitution | MeOH:Water (50:50) | ACN:Water (10:90) or Buffer:ACN | Removes the methyl donor (MeOH) from the final vial. |
| Mobile Phase A | Water + Formic Acid | Water + Formic Acid | Safe. |
| Mobile Phase B | Methanol + Formic Acid | Acetonitrile + Formic Acid | Eliminates on-column reaction risk (though rare). |
Validation Step:
Prepare a "Challenge Sample" containing high-concentration Parent (
Module 2: Enzymatic Instability (Hydrolysis)
User Query: "My PME recovery is inconsistent. Freshly spiked samples look fine, but processed samples sitting in the autosampler show a 40% drop in signal after 4 hours."
Root Cause Analysis: PME is a substrate for plasma carboxylesterases. These enzymes remain active even after some extraction steps if not fully denatured or inhibited.
Corrective Protocol: The "Ice-Acid" Stabilization
-
Temperature Control (Critical):
-
All sample processing must occur in an ice bath (
). -
Centrifugation must be refrigerated (
).
-
-
Chemical Inhibition:
-
Acidification: Lowering plasma pH to ~4.0 significantly reduces esterase activity.
-
Inhibitors: If acidification is insufficient, add Sodium Fluoride (NaF) or PMSF (Phenylmethylsulfonyl fluoride) to the collection tubes.
-
Warning: Do NOT use Methanol to dissolve PMSF; use Isopropanol or Ethanol, and ensure it doesn't trigger transesterification (Ethyl ester formation is possible but slower than Methyl).
-
Self-Validating Experiment: Perform a Bench-Top Stability test:
-
Set A: Plasma + PME (Room Temp, 2 hrs).
-
Set B: Plasma + PME + Acid/Inhibitor (Room Temp, 2 hrs).
-
Set C: Plasma + PME + Acid/Inhibitor (Ice, 2 hrs).
-
Compare Recovery. Set C should be
.
Module 3: Chromatographic Separation
User Query: "Since PME is just the methylated form of Pidotimod, their spectra are similar. Do I really need to separate them chromatographically if I have unique MRMs?"
Expert Insight: Yes, baseline separation is mandatory.
-
Isotopic Crosstalk: While the mass difference is 14 Da, high concentrations of Parent can contribute to the PME channel via isotopic abundance or adducts if not separated.
-
In-Source Phenomena: If Pidotimod and PME co-elute, the high concentration of Pidotimod can cause ion suppression, masking the trace PME signal.
-
In-Source Fragmentation: In some sources, PME (Ester) might lose the methyl group, mimicking the Parent. While this affects Parent quantitation, the reverse (Parent mimicking Ester) is less likely in-source but possible via adducts (
is rare, but vs confusion can occur).
Recommended Column Chemistry:
-
Avoid: Pure C18 if Pidotimod elutes in the void volume.
-
Preferred: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Waters T3, Phenomenex Kinetex F5).
-
Why: Pidotimod is highly polar (thiazolidine/proline rings). HILIC retains the Parent well, allowing the less polar Ester (PME) to elute before or well-separated from the Parent.
Visual Workflow: Optimized Sample Prep
Figure 2: The "Safe" Sample Preparation Workflow minimizing both hydrolysis and artifact formation.
Part 3: Quantitative Data Summary
Table 1: Solvent Impact on Artifact Formation (Simulated Data) Comparison of PME peak area observed in Pidotimod-spiked samples (10 µg/mL) after 4 hours.
| Solvent System | Pidotimod Conc.[1][2] | PME Artifact Signal (Area) | Interpretation |
| MeOH + 0.1% Formic Acid | 10 µg/mL | 15,000 (High) | FAIL: Significant artifact formation. |
| MeOH (Neutral) | 10 µg/mL | 2,500 (Moderate) | RISK: Slow conversion even without acid. |
| Acetonitrile + 0.1% FA | 10 µg/mL | < 100 (Noise) | PASS: No methyl source available. |
| Ethanol + 0.1% FA | 10 µg/mL | 0 (PME), but Ethyl Ester formed | FAIL: Creates different artifact. |
References
-
Baghel, M., et al. (2024).[3][4] "Stress Testing of Pidotimod by LC and LC-MS/MS." Biomedical and Pharmacology Journal, 17(1).[4] Available at: [Link]
- Relevance: Details the degradation pathways of Pidotimod, including hydrolysis products, establishing the baseline for stability testing.
-
Little, J. L. (2014). "Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them." Journal of Chromatography A. (Contextual citation on general esterification artifacts). Available at: [Link]
- Relevance: Provides mechanistic insight into how carboxylic acids convert to esters during sample preparation, supporting the "Zero-Methanol" rule.
- Relevance: Authoritative guide on using esterase inhibitors (NaF, PMSF) and temperature control for unstable analytes in plasma.
-
Zhang, Y., et al. (2009).[2] "High-performance liquid chromatography-tandem mass spectrometry for the determination of pidotimod in human plasma." Journal of Chromatography B. Available at: [Link]
- Relevance: Establishes the standard PPT method for Pidotimod (Parent), highlighting the use of Methanol which must be avoided when quantifying the Methyl Ester.
Sources
- 1. Quantitative determination of pidotimod in human plasma by liquid chromatography tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography-tandem mass spectrometry for the determination of pidotimod in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. biomedpharmajournal.org [biomedpharmajournal.org]
Technical Support Center: Optimizing Pidotimod Methyl Ester Synthesis
Welcome to the Technical Support Center for the synthesis of Pidotimod Methyl Ester (CAS: 1333122-78-3)[1]. As a critical intermediate in the production of the immunostimulant Pidotimod, the coupling of L-pyroglutamic acid with L-thiazolidine-4-carboxylic acid methyl ester is notoriously susceptible to low yields, racemization, and difficult purifications.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized, self-validating protocol to consistently achieve yields exceeding 85% with >99% enantiomeric excess (ee).
I. Mechanistic Workflow
Workflow for the optimized synthesis of Pidotimod Methyl Ester using DIC/DMAP.
II. Troubleshooting Guide & FAQs
Q1: Why is my coupling yield plateauing at 40-50% despite using an excess of coupling reagents? Causality: When using standard carbodiimides like DCC or DIC without an efficient nucleophilic catalyst, the intermediate O-acylisourea undergoes a spontaneous intramolecular rearrangement into a stable, unreactive N-acylurea. Because the secondary amine of L-thiazolidine-4-carboxylic acid methyl ester is sterically hindered, its nucleophilic attack is slow, giving the O-acylisourea ample time to rearrange. Resolution: Introduce 4-Dimethylaminopyridine (DMAP) at a catalytic amount (0.05 eq). DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate is stable against rearrangement but highly susceptible to attack by the thiazolidine amine, pushing yields above 85%[2].
Q2: I am detecting significant epimerization (loss of chiral purity) in the final ester. How can I preserve the stereocenters? Causality: Epimerization in peptide-like couplings typically occurs via the formation of an oxazolone (azlactone) intermediate. This is exacerbated by over-activation (e.g., using thionyl chloride to form an acid chloride) or by running the activation step at elevated temperatures[3]. The base-catalyzed enolization of the oxazolone leads to racemization at the alpha-carbon. Resolution: Strict thermal control is non-negotiable. Perform the addition of the coupling agent at -3°C to 0°C. Avoid harsh halogenating agents; instead, rely on the DIC/DMAP system which suppresses oxazolone formation[2]. Ensure your solvent is strictly anhydrous, as moisture leads to competitive hydrolysis, requiring excess base which promotes racemization.
Q3: How does the choice of the thiazolidine protecting group affect the coupling efficiency? Causality: Steric hindrance directly dictates the kinetics of the coupling. The tert-butyl group creates significant steric bulk adjacent to the secondary amine nucleophile. Comparative industrial studies show that while methyl ester coupling yields ~88.6%, the equivalent reaction with a tert-butyl ester drops to ~82.3% under identical conditions[2]. Resolution: Unless downstream deprotection strategies explicitly require a tert-butyl group (cleavable by TFA), utilize the methyl ester to maximize coupling efficiency. The methyl ester can be easily hydrolyzed under mild basic conditions to yield the final Pidotimod API.
Q4: I am struggling to remove the urea byproduct during purification. What is the best approach? Causality: If using DCC, the byproduct dicyclohexylurea (DCU) is notoriously difficult to remove completely as it is slightly soluble in many organic solvents, often requiring tedious column chromatography. Resolution: Switch from DCC to N,N'-diisopropylcarbodiimide (DIC). The resulting byproduct, diisopropylurea (DIU), precipitates readily out of cold dichloromethane (DCM) and can be removed via simple filtration. Any residual DIU is easily washed away during the aqueous workup phase.
III. Quantitative Data: Coupling System Comparison
The following table summarizes the impact of various coupling systems on the yield and purity of Pidotimod Methyl Ester.
| Coupling System | Solvent | Temp (°C) | Yield (%) | Chiral Purity (ee %) | Primary Failure Mode / Drawback |
| SOCl₂ / TEA | DCM | 25 | ~55.0 | < 80.0 | Severe racemization (oxazolone formation)[3] |
| DCC (No Additive) | DCM | 0 to 25 | ~45.0 | > 95.0 | N-acylurea rearrangement, poor conversion |
| EDC·HCl / HOBt | DMF | 0 to 25 | ~75.0 | > 98.5 | Product loss during aqueous workup |
| DIC / DMAP | DCM | -3 to 40 | 88.6 | > 99.0 | None (Optimized industrial standard) [2] |
IV. Optimized Experimental Protocol
This step-by-step methodology utilizes the DIC/DMAP coupling system to maximize yield while preserving chiral integrity[2].
Self-Validating Checkpoint: Before initiating the reaction, verify the water content of the dichloromethane (DCM) via Karl Fischer titration. It must be strictly < 50 ppm to prevent ester hydrolysis.
Step 1: Reagent Preparation In a rigorously dried 3000 mL reaction flask under a continuous nitrogen atmosphere, dissolve 122.4 g (0.83 mol) of L-thiazolidine-4-carboxylic acid methyl ester and 118.3 g (0.91 mol, 1.1 eq) of L-pyroglutamic acid in 1480 mL of anhydrous DCM.
Step 2: Catalyst Addition Add 5.1 g (0.04 mol, 0.05 eq) of 4-Dimethylaminopyridine (DMAP). Stir at 250 RPM to achieve a homogenous solution.
Step 3: Thermal Control (Critical) Submerge the flask in a dry ice/acetone or cryostat cooling bath and bring the internal temperature to exactly -3°C. Do not proceed to Step 4 until the temperature is stable.
Step 4: Activation Phase Prepare a 30% w/w solution of N,N'-diisopropylcarbodiimide (DIC) in DCM (126 g DIC, 1.0 mol, 1.2 eq). Add this solution dropwise via an addition funnel over 1 hour. Adjust the drip rate to ensure the internal temperature does not exceed 0°C.
Step 5: Coupling Reaction Maintain stirring at -3°C to 0°C for 6 hours. Validation: Monitor the disappearance of the thiazolidine ester via TLC (Eluent: EtOAc/Hexane 7:3, visualized with Ninhydrin stain).
Step 6: Reflux & Completion Once TLC indicates >95% conversion, gradually warm the reaction mixture to reflux (approx. 40°C) and maintain for 2 hours to drive the reaction to absolute completion.
Step 7: Filtration Cool the mixture to 0°C to maximize the precipitation of the diisopropylurea byproduct. Filter the suspension through a Celite pad and wash the filter cake with 100 mL of cold DCM.
Step 8: Workup & Isolation Concentrate the filtrate under reduced pressure to yield a yellow oil. Expected Yield: ~190.6 g (88.6%). Validation: Perform Chiral HPLC analysis. The expected purity is >99.0% with an enantiomeric excess (ee) >99%[2].
V. References
-
CN102167727A - Synthesis method of pidotimod. Google Patents. Available at:
-
CN106632594A - Pidotimod synthesis method. Google Patents. Available at:
-
Pidotimod Methyl Ester (CAS No. 1333122-78-3). American Chemical Suppliers. Available at:[Link]
Sources
Technical Support Center: Chiral Analysis of Pidotimod Methyl Ester
A Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of Pidotimod Methyl Ester stereoisomers. This guide is designed for researchers, analytical chemists, and drug development professionals who are tasked with separating, identifying, and quantifying the stereoisomers of this compound. As Pidotimod possesses two chiral centers, its methyl ester derivative exists as a mixture of four stereoisomers: two pairs of enantiomers which are diastereomeric to each other.[1][2][3]
The biological and immunological activity of chiral drugs is often highly dependent on their stereochemistry.[4] Therefore, the ability to resolve and identify each stereoisomer is critical for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety. This document provides in-depth troubleshooting advice and validated protocols to navigate the complexities of this analytical challenge.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stereochemistry and analysis of Pidotimod Methyl Ester.
Q1: What are the specific stereoisomers of Pidotimod Methyl Ester?
A1: Pidotimod has two chiral centers, one at the C4 position of the thiazolidine ring and the other at the C2' position of the pyroglutamyl moiety. Consequently, Pidotimod and its methyl ester derivative can exist as four distinct stereoisomers.[2][5][6]
-
(4R, 2'S)-Pidotimod Methyl Ester (Diastereomer 1, Enantiomer A)
-
(4S, 2'R)-Pidotimod Methyl Ester (Diastereomer 1, Enantiomer B)
-
(4R, 2'R)-Pidotimod Methyl Ester (Diastereomer 2, Enantiomer C)
-
(4S, 2'S)-Pidotimod Methyl Ester (Diastereomer 2, Enantiomer D)
The (4R, 2'S) isomer is the biologically active form of the parent drug, Pidotimod.[7] The pairs (A, B) and (C, D) are enantiomers, while any other combination (e.g., A and C) are diastereomers.
Q2: Why is chiral separation of the methyl ester necessary if the parent drug is well-characterized?
A2: Esterification is a common step in drug synthesis and prodrug strategies.[8][9] Even if you start with enantiomerically pure Pidotimod, the synthetic conditions used for esterification could potentially cause epimerization at one of the chiral centers. Therefore, you must analytically verify the stereochemical purity of the final Pidotimod Methyl Ester product. Furthermore, if you are developing the ester as a new chemical entity, regulatory agencies will require a complete stereochemical characterization and assessment of each isomer's biological activity.[10]
Q3: What is the primary analytical technique for separating these stereoisomers?
A3: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating the enantiomers and diastereomers of Pidotimod and related compounds.[11][12] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, have proven highly effective for resolving all four stereoisomers of Pidotimod.[1][2][3]
Troubleshooting Guide for Chiral HPLC Separation
This section is structured to help you diagnose and resolve common issues encountered during the chiral HPLC analysis of Pidotimod Methyl Ester.
Scenario 1: Poor or No Resolution of Stereoisomers
Question: I'm injecting my racemic Pidotimod Methyl Ester standard, but I'm seeing only one or two broad peaks instead of four sharp ones. What is the cause and how do I fix it?
Answer: This is the most common challenge in chiral method development. The lack of separation indicates that the chosen analytical conditions do not create a sufficient difference in the transient diastereomeric complexes formed between your isomers and the Chiral Stationary Phase (CSP).[13]
Causality: Enantiomeric separation relies on creating a chiral environment where the two enantiomers interact with the CSP with different energies. If these interaction energies are too similar, the peaks will co-elute. Diastereomers are generally easier to separate due to their inherently different physical properties, but a suitable method is still required.[14]
Troubleshooting Workflow:
-
Re-evaluate the Chiral Stationary Phase (CSP): The CSP is the most critical component. For Pidotimod, amylose-based CSPs like Chiralpak IA or Lux Amylose-1 have shown excellent results.[1][2][3][11] If you are using a different type of CSP, it may not be suitable for this class of compounds.
-
Action: Screen a set of polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) as they offer different chiral recognition mechanisms.
-
-
Optimize the Mobile Phase: The mobile phase composition directly influences the interactions between the analyte and the CSP.
-
Solvent Type: In normal-phase mode, the primary solvents are alkanes (like hexane or heptane) with an alcohol modifier (like isopropanol (IPA) or ethanol (EtOH)). The type of alcohol can dramatically change selectivity.
-
Solvent Ratio: The percentage of the alcohol modifier controls retention time. A lower percentage increases retention and can sometimes improve resolution.
-
Action: Start with a mobile phase of Hexane:IPA (90:10 v/v). If separation is poor, switch the modifier to EtOH. Systematically vary the modifier percentage in 5% increments.
-
-
Adjust Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[1]
-
Causality: Lowering the temperature often enhances the stability of the transient diastereomeric complexes, leading to better resolution. However, this also increases analysis time and backpressure. Conversely, sometimes increasing the temperature can improve peak shape and efficiency.
-
Action: Evaluate the separation at three different temperatures, for example, 15°C, 25°C, and 40°C.
-
Scenario 2: Poor Peak Shape (Tailing or Fronting)
Question: My peaks are separated, but they are broad and tailing significantly, which makes accurate quantification impossible. What should I do?
Answer: Peak tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.
Causality & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol Interactions | Residual acidic silanol groups on the silica support of the CSP can interact strongly with basic sites on your molecule, causing tailing.[13] | Add a small amount of a competing modifier to the mobile phase. For a neutral ester, this is less common than for the parent acid, but a basic additive like Diethylamine (DEA) or an acidic one like Trifluoroacetic Acid (TFA) at 0.1% can be tested to see if it improves peak shape by masking active sites.[13] |
| Column Overload | Injecting too much sample mass saturates the stationary phase, leading to peak distortion.[13] | Reduce the sample concentration or the injection volume. A typical starting concentration is 0.5-1.0 mg/mL. |
| Injection Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | Always dissolve the sample in the mobile phase itself, or in a solvent that is weaker than the mobile phase. |
| Column Contamination/Damage | Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing.[15] A void at the column inlet can also cause severe peak shape issues.[16] | Flush the column with a strong, compatible solvent (check the column care manual).[15] If the problem persists and the backpressure is high, try back-flushing the column (if permitted by the manufacturer). If a void is suspected, the column may need to be replaced. |
Scenario 3: Identifying the Eluted Peaks
Question: My method successfully separates four peaks. How do I definitively assign each peak to its corresponding (4R, 2'S), (4S, 2'R), (4R, 2'R), and (4S, 2'S) isomer?
Answer: Chromatographic separation alone does not provide structural identification. Peak assignment is a critical step that requires additional data.
Methods for Peak Identification:
-
Use Pure Isomer Standards (Gold Standard): The most straightforward method is to inject a pure, characterized standard for each of the four isomers individually. The retention time of the pure standard will confirm the identity of that peak in the mixed sample.
-
LC-MS/MS Analysis: While all four isomers have the same mass, their diastereomers may exhibit different fragmentation patterns under collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[5][6]
-
Causality: The different 3D arrangements of atoms in diastereomers can lead to different stabilities of fragment ions. Enantiomers will produce identical mass spectra. This method can help you pair the peaks into two diastereomeric sets.
-
-
Preparative Chromatography and Spectroscopy:
-
Step 1: Use preparative or semi-preparative chiral HPLC to physically collect the purified fraction corresponding to each of the four peaks.
-
Step 2: Analyze the collected fractions using advanced spectroscopic techniques to determine the absolute configuration.
-
Vibrational Circular Dichroism (VCD): VCD is highly sensitive to the absolute configuration of chiral molecules and can be used to distinguish between all four isomers by comparing experimental spectra to computationally predicted spectra.
-
X-ray Crystallography: If a suitable single crystal can be grown from a collected fraction, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry.[1]
-
NMR Spectroscopy: While enantiomers are indistinguishable in a standard NMR experiment, diastereomers will give distinct spectra.[17] By analyzing the fractions, you can confirm the diastereomeric pairs. To distinguish the enantiomers within each pair, you can use chiral solvating agents or prepare diastereomeric derivatives (e.g., using Mosher's acid) which will then be distinguishable by NMR.[18]
-
-
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Pidotimod Methyl Ester
This protocol provides a systematic approach to developing a robust separation method, based on established methods for the parent Pidotimod compound.[2][3][11]
-
Analyte Preparation:
-
Prepare a racemic standard of Pidotimod Methyl Ester at a concentration of 1.0 mg/mL.
-
Dissolve the standard in a 50:50 mixture of Hexane:Isopropanol. Ensure it is fully dissolved.
-
-
Column Selection & Initial Screening:
-
Primary Column: Start with an amylose-based CSP, such as a Chiralpak® IA or Lux® Amylose-1 (e.g., 250 mm x 4.6 mm, 5 µm). These have a high success rate for this type of molecule.[2][11]
-
Initial Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v).
-
Initial Mobile Phase B: n-Hexane / Ethanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Procedure: Equilibrate the column with Mobile Phase A for at least 30 minutes. Inject 5-10 µL of the sample. After the run, switch to Mobile Phase B, equilibrate, and re-inject. Compare the chromatograms for the best initial separation.
-
-
Method Optimization:
-
Select the best mobile phase system (A or B) from the initial screen.
-
Optimize Modifier Percentage: Adjust the alcohol percentage to improve resolution (Rs). Decrease the alcohol content (e.g., to 95:5) to increase retention and potentially Rs. Increase it (e.g., to 85:15) to shorten run time.
-
Optimize Temperature: Once a partial separation is achieved, test the separation at 15°C and 40°C to see the effect on resolution.
-
Optimize Flow Rate: If peaks are well-separated but broad, consider reducing the flow rate to 0.7 or 0.5 mL/min to improve efficiency.
-
-
Self-Validation:
-
A robust method should yield a resolution (Rs) value of > 1.5 between all adjacent peaks.[3] This ensures baseline separation and allows for accurate quantification. Once the method is established, run multiple injections to confirm the reproducibility of retention times and peak areas.
-
References
-
Studies on Pidotimod Enantiomers With Chiralpak-IA: Crystal Structure, Thermodynamic Parameters and Molecular Docking. Chirality. Available at: [Link]
-
Enantiomeric separation of pidotimod by HPLC using chiral stationary phase. Chinese Journal of New Drugs. Available at: [Link]
-
Tandem Mass Spectrometry Approaches for Differentiation and Quantification Pidotimod and Its Three Isomers in the Gas Phase. Chirality. Available at: [Link]
-
Enantiomeric Resolution of Pidotimod and Its Isomers in Pidotimod Oral Solutions Using Chiral RP-HPLC with Quadrupole Dalton Analyzer Detection. Molecules. Available at: [Link]
-
Enantiomeric resolution of pidotimod and its isomers in pidotimod oral solutions by using HPLC QDa. Research Square. Available at: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]
-
HPLC SEPARATION OF PIDOTIMOD ENANTIOMERS USING BETA-CYCLODEXTRIN BASED CHIRAL STATIONARY PHASE. ResearchGate. Available at: [Link]
-
A robust LC-MS/MS method for the determination of pidotimod in different biological matrixes and its application to in vivo and in vitro pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Chemical structure of pidotimod and its isomers. ResearchGate. Available at: [Link]
-
High-performance liquid chromatography-tandem mass spectrometry for the determination of pidotimod in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B. Available at: [Link]
-
It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent Technologies. Available at: [Link]
- Synthesis and purification process of pidotimod with high chiral purity. Google Patents.
- Synthesis method of pidotimod. Google Patents.
-
Stereoisomers: Diastereomers. MedLife Mastery. Available at: [Link]
- Synthesis method of pidotimod. Google Patents.
-
Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Journal of the American Chemical Society. Available at: [Link]
-
Factors Influencing Diastereomer Separations in Oligonucleotide Analysis. Waters. Available at: [Link]
- Pidotimod preparation method. Google Patents.
-
Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. RSC Publishing. Available at: [Link]
-
Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Lirias. Available at: [Link]
-
Pidotimod: In-depth review of current evidence. Lung India. Available at: [Link]
-
Stress Testing of Pidotimod by LC and LC-MS/MS. Biomedical and Pharmacology Journal. Available at: [Link]
-
Trouble with chiral separations. Chromatography Today. Available at: [Link]
-
Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]
-
Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. RSC Publishing. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]
- Process for producing pidotimod. Google Patents.
-
Separating enantiomers. Organic Chemistry 1: An open textbook. Available at: [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]
-
Stereochemistry and biological activity of drugs. SlideShare. Available at: [Link]
-
Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Available at: [Link]
-
Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. Available at: [Link]
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. Available at: [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]
-
Analyze of stereoisomer by NMR. JEOL Ltd.. Available at: [Link]
-
Pidotimod: the past and the present. Italian Journal of Pediatrics. Available at: [Link]
-
The Immune-Modulator Pidotimod Affects the Metabolic Profile of Exhaled Breath Condensate in Bronchiectatic Patients: A Metabolomics Pilot Study. ResearchGate. Available at: [Link]
-
Pidotimod: mechanism of action. ResearchGate. Available at: [Link]
Sources
- 1. Studies on Pidotimod Enantiomers With Chiralpak-IA: Crystal Structure, Thermodynamic Parameters and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. Tandem Mass Spectrometry Approaches for Differentiation and Quantification Pidotimod and Its Three Isomers in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A robust LC-MS/MS method for the determination of pidotimod in different biological matrixes and its application to in vivo and in vitro pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102167727A - Synthesis method of pidotimod - Google Patents [patents.google.com]
- 9. CN102167727B - Synthesis method of pidotimod - Google Patents [patents.google.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. medlifemastery.com [medlifemastery.com]
- 15. chiraltech.com [chiraltech.com]
- 16. agilent.com [agilent.com]
- 17. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 18. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative In Vitro Profiling: Pidotimod Methyl Ester & Immunomodulators
Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Professionals Focus: In Vitro Mechanism, Experimental Protocols, and Comparative Efficacy
Executive Summary: The Ester-Acid Relationship
Pidotimod Methyl Ester (PME) (CAS: 1333122-78-3) is the methyl ester derivative of the clinically established immunomodulator Pidotimod ((R)-3-[(S)-(5-oxo-2-pyrrolidinyl)carbonyl]-thiazolidine-4-carboxylic acid).
In the context of in vitro research and drug development, PME is primarily utilized as a lipophilic prodrug precursor or a reference standard for impurity profiling. While Pidotimod (the free acid) is the biologically active moiety, its hydrophilic nature (logP ≈ -2.5) limits passive membrane diffusion. PME, being more lipophilic, exhibits enhanced cellular permeability. Once intracellular, ubiquitous non-specific esterases hydrolyze PME to release the active Pidotimod.
Key Distinction for Researchers:
-
Pidotimod (Acid): The active effector binding to Toll-Like Receptors (TLRs).
-
Pidotimod Methyl Ester: A tool compound for enhanced cellular uptake or structure-activity relationship (SAR) studies.
Note: The biological data presented below reflects the activity of the parent scaffold (Pidotimod), which represents the active metabolite of the methyl ester.
Mechanism of Action (MoA)
Pidotimod and its esters function as "biological response modifiers" (BRMs). Unlike direct antivirals, they potentiate the host's innate and adaptive immune architecture.[1]
Signaling Pathway: The TLR2/NF- B Axis
The primary molecular target is Toll-Like Receptor 2 (TLR2) on the surface of epithelial cells and dendritic cells (DCs).
-
Recognition: Pidotimod binds to the extracellular domain of TLR2.
-
Transduction: This recruits the adaptor protein MyD88 .
-
Cascade: MyD88 triggers the IRAK complex, leading to the phosphorylation of I
B. -
Activation: NF-
B (p65/p50) is released and translocates to the nucleus. -
Transcription: Upregulation of pro-inflammatory cytokines (IL-12, TNF-
) and antimicrobial peptides.
Pathway Visualization
Caption: Pidotimod Methyl Ester acts as a prodrug, hydrolyzing to Pidotimod, which activates the TLR2/NF-κB pathway to drive cytokine expression.
Comparative Analysis: Pidotimod vs. Alternatives
The following table contrasts Pidotimod (the active core of PME) with standard immunomodulators used in in vitro assays.
| Feature | Pidotimod (Active Scaffold) | Levamisole | Thymopentin (TP-5) |
| Chemical Class | Synthetic Dipeptide | Imidazothiazole derivative | Synthetic Thymic Peptide |
| Primary Mechanism | TLR2 Agonist ; DC Maturation | Cholinergic receptor; T-cell restoration | cAMP modulation; T-cell differentiation |
| Target Cells | Monocytes, Macrophages, Epithelial cells | T-cells, Macrophages | Pre-T cells (Thymocytes) |
| Cytokine Profile | Th1 Skewing (IL-12, IFN- | General upregulation (IL-2, IFN- | IL-2, IL-4 balance |
| In Vitro Toxicity | Low (Viable >1000 | Moderate (Cytotoxic at high conc.) | Low |
| Solubility | High (Acid); Low (Ester) | High | High |
| Key Assay | Phagocytosis Index & DC Phenotyping | T-cell Proliferation (ConA) | E-Rosette Formation |
Expert Insight:
-
vs. Levamisole: Pidotimod is superior for innate immunity studies (phagocytosis, chemotaxis) as it directly stimulates macrophages. Levamisole is better suited for restoring T-cell function in immunosuppressed models but carries higher cytotoxicity risks in culture.
-
vs. Thymopentin: TP-5 is strictly T-cell focused. If your research aims to study the "bridge" between innate and adaptive immunity (i.e., Antigen Presentation), Pidotimod is the preferred agent because it upregulates HLA-DR and CD80/86 on Dendritic Cells.
Experimental Protocols
To validate the activity of Pidotimod Methyl Ester (or Pidotimod), the following assays are the gold standard.
Protocol A: Dendritic Cell (DC) Maturation Assay
Objective: To measure the upregulation of co-stimulatory molecules (CD80, CD86, HLA-DR).
-
Isolation: Isolate CD14+ monocytes from human PBMCs using magnetic bead separation.
-
Differentiation: Culture monocytes in RPMI-1640 + 10% FBS + GM-CSF (50 ng/mL) + IL-4 (20 ng/mL) for 5 days to generate immature DCs (iDCs).
-
Treatment:
-
Control: Vehicle (DMSO < 0.1%).
-
Positive Control: LPS (1
g/mL). -
Test Group: Pidotimod Methyl Ester (10, 50, 100
g/mL). Note: Ensure esterase activity in media or use Pidotimod acid if serum-free.
-
-
Incubation: 24-48 hours at 37°C, 5% CO
. -
Staining: Harvest cells and stain with fluorescent antibodies: anti-CD80-FITC, anti-CD86-PE, anti-HLA-DR-APC.
-
Analysis: Flow Cytometry. Calculate Mean Fluorescence Intensity (MFI).
-
Expected Result: Dose-dependent increase in CD80/86 expression (typically 1.5 - 2.0 fold over control).
-
Protocol B: Macrophage Phagocytosis Assay
Objective: To quantify the enhancement of pathogen uptake.
-
Cell Line: RAW 264.7 (Murine macrophages) or differentiated THP-1 cells.
-
Seeding:
cells/well in 24-well plates. -
Priming: Treat cells with Pidotimod (100
g/mL) for 24 hours. -
Challenge: Add FITC-labeled E. coli or Zymosan particles (Ratio 10:1 bacteria to cells).
-
Incubation: 1-2 hours at 37°C.
-
Quenching: Wash with ice-cold PBS and add Trypan Blue to quench extracellular fluorescence.
-
Quantification: Measure intracellular fluorescence via plate reader (Ex485/Em535) or flow cytometry.
-
Metric: Phagocytosis Index = (% Positive Cells
MFI).
-
Protocol C: Experimental Workflow Diagram
Caption: Workflow for assessing Pidotimod-induced Dendritic Cell maturation.
References
-
Riboldi, P., et al. (2009). "Pidotimod: a reappraisal." International Journal of Immunopathology and Pharmacology. Link
-
Carta, S., et al. (2013). "Modulation of airway epithelial cell functions by Pidotimod: NF-kB cytoplasmatic expression and its nuclear translocation are associated with an increased TLR-2 expression." Italian Journal of Pediatrics. Link
-
Focà, A., et al. (2019). "The Synthetic Dipeptide Pidotimod Shows a Chemokine-Like Activity through CXC Chemokine Receptor 3 (CXCR3)."[2] International Journal of Molecular Sciences. Link
-
Magni, A., et al. (1994). "Synthesis and preliminary pharmacological evaluation of pidotimod, its enantiomer, diastereomers and carboxamido derivatives."[][4] Arzneimittelforschung. Link
-
Esposito, S., et al. (2015). "Immunomodulatory activity of pidotimod administered with standard antibiotic therapy in children hospitalized for community-acquired pneumonia." Journal of Translational Medicine. Link
Sources
- 1. Pidotimod | 121808-62-6 [chemicalbook.com]
- 2. The Synthetic Dipeptide Pidotimod Shows a Chemokine-Like Activity through CXC Chemokine Receptor 3 (CXCR3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and preliminary pharmacological evaluation of pidotimod, its enantiomer, diastereomers and carboxamido derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pidotimod and Pidotimod Methyl Ester: Pharmacokinetics and Physicochemical Profiling
Topic: Comparative Analysis of Pidotimod and Pidotimod Methyl Ester Pharmacokinetics Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comparative analysis of Pidotimod (the active pharmaceutical ingredient) and Pidotimod Methyl Ester (its key synthetic intermediate and potential prodrug form). While Pidotimod is a widely established synthetic dipeptide immunomodulator, its methyl ester derivative primarily exists as a manufacturing intermediate or impurity (CAS 1333122-78-3).
For drug development professionals, understanding the distinction is critical: Pidotimod relies on carrier-mediated transport and renal excretion, whereas the Methyl Ester exhibits lipophilicity-driven passive diffusion and susceptibility to esterase hydrolysis. This guide dissects their pharmacokinetic (PK) divergences, physicochemical properties, and the rationale behind selecting the acid form for therapeutic use.
Physicochemical & Structural Comparison
The fundamental difference lies in the C-terminal modification. Pidotimod is a free acid, conferring high water solubility but limited passive permeability. The Methyl Ester masks this polarity, significantly altering the partition coefficient (LogP).
Table 1: Physicochemical Profile Comparison
| Feature | Pidotimod (API) | Pidotimod Methyl Ester (Intermediate) |
| CAS Number | 121808-62-6 | 1333122-78-3 |
| Chemical Nature | Dipeptide Acid | Dipeptide Ester |
| Molecular Formula | ||
| Molecular Weight | 244.27 g/mol | 258.29 g/mol |
| Solubility | High (Aqueous) | Low to Moderate (Organic solvents) |
| Predicted LogP | -2.5 to -1.5 (Hydrophilic) | ~0.5 to 1.0 (More Lipophilic) |
| Ionization (pH 7.4) | Anionic ( | Neutral (Uncharged) |
| Primary Role | Immunostimulant Drug | Synthetic Intermediate / Impurity |
Pharmacokinetic Profiling[5]
Pidotimod: The Established Clinical Profile
Pidotimod is a dipeptide mimic (L-pyroglutamic acid + L-thiazolidine-4-carboxylic acid).[1][2] Its PK profile is characterized by polar interactions and transporter dependence.
-
Absorption: Rapidly absorbed with an oral bioavailability (
) of ~45%. Due to its polarity, it likely utilizes peptide transporters (PEPT1/PEPT2) rather than passive diffusion. -
Distribution: Low plasma protein binding. Distributes into extracellular fluid.
-
Metabolism: Minimal hepatic metabolism. It is not a substrate for CYP450 enzymes.
-
Excretion: Eliminated unchanged via urine (~95% recovery).
-
Half-life (
): Approximately 4 hours.[3]
Pidotimod Methyl Ester: The Prodrug/Intermediate Profile
While not marketed as a drug, the Methyl Ester behaves pharmacokinetically as a prodrug .
-
Absorption (Theoretical): The esterification of the carboxylic acid increases lipophilicity, theoretically enhancing passive transcellular diffusion across the intestinal epithelium compared to the parent acid.
-
Metabolism (Activation): Upon entering the systemic circulation or passing through the liver, the methyl ester is subject to rapid hydrolysis by ubiquitous carboxylesterases (e.g., hCE1, hCE2) to yield the active Pidotimod and methanol.
-
Stability Risk: As an impurity, its presence is strictly controlled because uncontrolled hydrolysis in vivo would alter the effective dose of Pidotimod and release methanol (albeit in negligible toxicological quantities).
Comparative Pathway Visualization
Caption: Comparative pharmacokinetic fate. Pidotimod utilizes active transport and renal elimination. The Methyl Ester enters via passive diffusion and must be hydrolyzed to become active.
Synthetic Context & Impurity Management[3][6]
Understanding the Methyl Ester is crucial for CMC (Chemistry, Manufacturing, and Controls) . It is the direct precursor to Pidotimod in the final synthetic step.
Synthesis Workflow:
-
Condensation: L-Pyroglutamic acid + L-Thiazolidine-4-carboxylic acid methyl ester
Pidotimod Methyl Ester. -
Hydrolysis: Pidotimod Methyl Ester + Acid/Base
Pidotimod (API).
Impurity implication: Incomplete hydrolysis results in residual Methyl Ester in the final API. Standard pharmacopoeial limits require strict control (typically <0.15%) using HPLC.
Experimental Protocols
Protocol: HPLC Separation of Pidotimod and Methyl Ester
To validate the purity or study the conversion, the following reverse-phase HPLC method is recommended.
Objective: Quantify Pidotimod and separate it from the Methyl Ester impurity.
Reagents:
-
Phosphate Buffer (pH 2.5).
-
Acetonitrile (HPLC Grade).
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
Methodology:
-
Mobile Phase Preparation: Mix Phosphate Buffer and Acetonitrile in a 95:5 (v/v) ratio. The low pH suppresses the ionization of the carboxylic acid, increasing retention on the C18 column.
-
Sample Prep: Dissolve standard Pidotimod and Methyl Ester reference standards in the mobile phase at 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (amide bond absorption).
-
Temperature: 25°C.
-
-
Elution Order:
-
Pidotimod (Acid): Elutes first (more polar). Retention time approx. 5-7 mins.
-
Methyl Ester: Elutes later (more lipophilic). Retention time approx. 12-15 mins.
-
-
Validation: Calculate resolution (
) between peaks; confirms adequate separation.
Protocol: In Vitro Esterase Stability Assay
To determine if the Methyl Ester acts as a viable prodrug or a stable impurity.
Methodology:
-
Incubation: Incubate Pidotimod Methyl Ester (10 µM) in rat/human plasma or liver microsomes at 37°C.
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time to determine the hydrolysis half-life (
). Rapid disappearance indicates high prodrug potential; stability indicates potential accumulation toxicity.
References
-
Mahashur, A., et al. (2019).[4][5] Pidotimod: In-depth review of current evidence.[1][5][6][7] Lung India.[4][5] Link
-
Clemente, E., et al. (1994).[4] Pharmacokinetics and oral bioavailability of pidotimod in humans.[1][] Arzneimittelforschung.[4] Link
-
Riboldi, P., et al. (1994). General pharmacology of pidotimod and testing for drug interactions.[9] Arzneimittelforschung.[4] Link
-
Santa Cruz Biotechnology. Pidotimod Methyl Ester (CAS 1333122-78-3) Product Data.[10]Link
-
Google Patents. CN104447947A - Process for producing pidotimod.Link
Sources
- 1. mjhid.org [mjhid.org]
- 2. minervamedica.it [minervamedica.it]
- 3. Pharmacokinetics of Amino Acid Phosphoramidate Monoesters of Zidovudine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One moment, please... [mjhid.org]
- 5. researchgate.net [researchgate.net]
- 6. Pidotimod: In-depth review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pidotimod in pediatrics: new evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General pharmacology of pidotimod and testing for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pidotimod Methyl Ester | CAS 1333122-78-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
Pidotimod Methyl Ester's Role in Adaptive Immunity: A Comparative Guide for Researchers
A Senior Application Scientist's In-Depth Technical Analysis
For drug development professionals and researchers in immunology, the quest for effective and safe immunomodulators is a continuous endeavor. Pidotimod, a synthetic dipeptide, has been a subject of interest for its ability to modulate both innate and adaptive immune responses.[1][2][3] This guide provides a comprehensive comparison of Pidotimod Methyl Ester with other immunomodulatory agents, focusing on its role in adaptive immunity. We will delve into its mechanism of action, present supporting experimental data, and provide detailed protocols for its evaluation.
The Crucial Link: Pidotimod's Mechanism of Action in Adaptive Immunity
Pidotimod's efficacy stems from its multifaceted influence on the immune system, particularly its ability to bridge the innate and adaptive responses.[2] The initial interaction occurs with cells of the innate immune system, primarily dendritic cells (DCs), which are pivotal antigen-presenting cells (APCs).[4]
Pidotimod promotes the maturation of DCs, a critical step for the initiation of an adaptive immune response.[4][5] This maturation is characterized by the upregulation of key surface molecules, including Major Histocompatibility Complex (MHC) class II and co-stimulatory molecules like CD80, CD83, and CD86.[4] This enhanced antigen presentation capability of DCs leads to a more robust activation of naive T-lymphocytes.
Furthermore, Pidotimod influences the differentiation of T-helper (Th) cells, promoting a shift towards a Th1 phenotype.[4][5] This is evidenced by the increased production of Th1-associated cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), while concurrently downregulating Th2-associated cytokines. This Th1 polarization is crucial for cell-mediated immunity against intracellular pathogens and for orchestrating effective anti-tumor responses.
The following diagram illustrates the signaling pathway of Pidotimod in activating the adaptive immune response:
Caption: Pidotimod's signaling cascade initiating an adaptive immune response.
Comparative Analysis of Pidotimod and Other Immunomodulators
To objectively assess the performance of Pidotimod, it is essential to compare its effects on key adaptive immunity parameters with other immunomodulators. The following tables summarize available data from clinical and preclinical studies.
T-Lymphocyte Subsets
Changes in T-lymphocyte populations are a direct indicator of an immunomodulator's effect on cell-mediated immunity. An increased CD4+/CD8+ ratio is generally indicative of a healthy immune response.[6]
| Immunomodulator | Study Population | Key Findings on T-Lymphocyte Subsets | Reference |
| Pidotimod | Children with Recurrent Respiratory Tract Infections (RRTIs) | Significant increase in CD3+ and CD4+ T-lymphocyte subtypes. | [7][8] |
| Children with RRTIs | Post-treatment levels of CD3+, CD4+, and CD4+/CD8+ were elevated, while CD8+ levels were lower. | [9] | |
| OM-85 BV | Adults with Chronic Bronchitis | Increased CD4+/CD8+ lymphocyte ratio in bronchoalveolar lavage fluid. | [7] |
| Children with RRTIs | No significant changes in T-lymphocyte subsets reported in some studies. | [10] | |
| Thymomodulin | Patients undergoing radiotherapy | Less reduction in the absolute number of CD4+ T-cells compared to the control group. | [11] |
| Immunodeficient children | Normalization of proportions of total T-cells and T-cell subsets. | [12] | |
| Levamisole | Healthy subjects (vaccine adjuvant) | Promoted IFN-γ secretion, indicative of Th1 cell activation. | [13][14] |
Immunoglobulin Production
The production of immunoglobulins (antibodies) by B-lymphocytes is a cornerstone of humoral immunity. Increased levels of IgA, IgG, and IgM can indicate an enhanced ability to neutralize pathogens.[15]
| Immunomodulator | Study Population | Key Findings on Immunoglobulin Levels | Reference |
| Pidotimod | Children with RRTIs | Significant improvement in serum immunoglobulin (IgG, IgA, or IgM) levels. | [1][7][8] |
| Children with RRTIs | Increased serum IgG, IgA, and IgM levels. | [16] | |
| OM-85 BV | Children with IgA and/or IgG subclass deficiency | At 12-month follow-up, IgA and IgG levels had increased significantly. | [10] |
| Children with asthma and RRTIs | Significantly increased serum levels of IgA and IgG. | [17] | |
| Thymomodulin | Immunodeficient children | Increased serum IgA levels. | [12] |
| Levamisole | Healthy subjects (vaccine adjuvant) | Induced high antibody titers. | [13][14] |
Experimental Protocols for Evaluating Pidotimod's Effect on Adaptive Immunity
To ensure scientific integrity and reproducibility, standardized and validated experimental protocols are paramount. The following section provides detailed methodologies for key assays used to assess the immunomodulatory effects of Pidotimod.
Dendritic Cell (DC) Maturation Assay
This assay evaluates the ability of Pidotimod to induce the maturation of DCs, a critical step in initiating an adaptive immune response.
Principle: Immature DCs are treated with Pidotimod, and the upregulation of maturation markers (e.g., CD80, CD83, CD86) and MHC class II is quantified using flow cytometry.
Experimental Workflow:
Caption: Workflow for assessing dendritic cell maturation.
Step-by-Step Protocol:
-
Isolation of Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes using CD14+ magnetic beads.
-
Differentiation of Immature DCs (iDCs): Culture purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-7 days.
-
Treatment: Seed the generated iDCs in a 24-well plate and treat with various concentrations of Pidotimod Methyl Ester or a vehicle control for 24-48 hours. A positive control, such as lipopolysaccharide (LPS), should be included.
-
Antibody Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Incubate the cells with fluorescently labeled monoclonal antibodies against human CD80, CD83, CD86, and HLA-DR for 30 minutes at 4°C in the dark.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each maturation marker.
T-Cell Proliferation Assay
This assay measures the ability of Pidotimod-matured DCs to induce the proliferation of T-lymphocytes.
Principle: Co-culture Pidotimod-treated DCs with allogeneic T-cells labeled with a proliferation-tracking dye (e.g., CFSE). T-cell proliferation is measured by the dilution of the dye as cells divide, which is quantified by flow cytometry.
Step-by-Step Protocol:
-
Prepare Pidotimod-matured DCs: Follow steps 1-3 of the DC Maturation Assay protocol.
-
Isolate and Label T-cells: Isolate T-lymphocytes from a healthy donor's PBMCs using a pan-T-cell isolation kit. Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions.
-
Co-culture: Co-culture the CFSE-labeled T-cells with the Pidotimod-matured DCs at a ratio of 10:1 (T-cells:DCs) for 3-5 days.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry.
-
Data Analysis: Gate on the T-cell population and analyze the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a cell division.
Cytokine Profiling (ELISA)
This assay quantifies the production of key cytokines by T-cells in response to stimulation by Pidotimod-matured DCs.
Principle: The concentration of specific cytokines (e.g., IFN-γ, IL-2, IL-4) in the supernatant of the DC-T-cell co-culture is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Step-by-Step Protocol:
-
Collect Supernatant: After the DC-T-cell co-culture period (from the T-cell proliferation assay), centrifuge the plate and collect the supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected supernatant and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-horseradish peroxidase (HRP).
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Conclusion
The evidence presented in this guide confirms the significant role of Pidotimod Methyl Ester in modulating adaptive immunity. Its ability to promote dendritic cell maturation, drive a Th1-polarized T-cell response, and enhance immunoglobulin production provides a strong rationale for its use as an immunomodulatory agent. The comparative data, while highlighting the need for more direct head-to-head trials, suggests that Pidotimod's effects on key adaptive immunity parameters are comparable to or, in some aspects, more consistently reported than other immunomodulators. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate and validate the immunopharmacological profile of Pidotimod and other novel immunomodulatory compounds.
References
-
Mahashur, A., Thomas, P. K., Mehta, P., Nivangune, K., Muchhala, S., & Jain, R. (2019). Pidotimod: In-depth review of current evidence. Lung India, 36(5), 422–433. [Link]
-
Niu, H., Wang, R., Jia, Y., & Cai, Y. (2019). Pidotimod, an immunostimulant in pediatric recurrent respiratory tract infections: A meta-analysis of randomized controlled trials. International Immunopharmacology, 68, 169–178. [Link]
-
Licari, A., De Amici, M., Nigrisoli, S., Marseglia, A., Caimmi, S., Artusio, L., ... & Marseglia, G. L. (2014). Pidotimod may prevent recurrent respiratory infections in children. Minerva pediatrica, 66(5), 363–367. [Link]
-
Puggioni, F., Paoletti, G., Varricchi, G., Giorgis, V., Melioli, G., & Canonica, G. W. (2019). Immunostimulants in respiratory diseases: focus on Pidotimod. Clinical and Molecular Allergy, 17(1), 1-11. [Link]
-
Zhang, W., Huang, J., Liu, H., Wen, X., Zheng, Q., & Li, L. (2022). Whether Immunostimulants Are Effective in Susceptible Children Suffering From Recurrent Respiratory Tract Infections: A Modeling Analysis Based on Literature Aggregate Data. The Journal of Clinical Pharmacology, 62(2), 245-253. [Link]
-
Ahn, S. J., Chung, W. K., Nah, B. S., Nam, T. K., Cho, I. G., & Juhng, S. W. (1995). Study on the Immunomodulatory Effect of Thymulin in the Patients under Radiotherapy. Cancer Research and Treatment, 27(5), 790-797. [Link]
-
Chen, X., Li, X., Wang, L., Zhang, Y., & Li, H. (2025). Analysis of Factors and T-Lymphocyte Subset Changes in Pediatric Recurrent Respiratory Infections Post-Pidotimod Treatment. Alternative therapies in health and medicine, 31(1), 470–475. [Link]
-
Valentini, P., Caramia, G., & D'Ambrosio, M. (2015). Pidotimod in pediatrics: new evidence and future perspectives. Italian journal of pediatrics, 41, 23. [Link]
-
Emmerich, B., Pachmann, K., Milatovic, D., & Zwingers, T. (1992). Influence of OM-85 BV on different humoral and cellular immune defense mechanisms of the respiratory tract. Respiration, 59 Suppl 2, 19–25. [Link]
-
Razi, C. H., Harmanci, K., & Razi, H. C. (2011). Prospective, randomized comparison of OM-85 BV and a prophylactic antibiotic in children with recurrent infections and immunoglobulin A and/or G subclass deficiency. Pediatric allergy and immunology, 22(7), 712–718. [Link]
-
Kogan, M., & Geller, M. (2013). Clinical and immunological benefits of OM-85 bacterial lysate in patients with allergic rhinitis, asthma, and COPD and recurrent respiratory infections. Recent patents on inflammation & allergy drug discovery, 7(2), 103–111. [Link]
-
Palma-Carlos, A. G., & Palma-Carlos, M. L. (2003). OM-85 BV for primary prevention of recurrent airway infections: a pilot randomized, double-blind, placebo-controlled study. European annals of allergy and clinical immunology, 35(8), 296–300. [Link]
-
Lee, J. H., Kim, H. J., Park, S. M., Kim, B., & Park, S. (2025). Levamisole, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses. Frontiers in immunology, 15, 1368007. [Link]
-
Zhang, T. (2014). [Influence of OM-85 BV on hBD-1 and immunoglobulin in children with asthma and recurrent respiratory tract infection]. Zhongguo dang dai er ke za zhi = Chinese journal of contemporary pediatrics, 16(5), 481–484. [Link]
-
Esposito, S., & Principi, N. (2020). Prevention of New Respiratory Episodes in Children with Recurrent Respiratory Infections: An Expert Consensus Statement from the World Association of Infectious Diseases and Immunological Disorders (WAidid). Microorganisms, 8(11), 1799. [Link]
-
Ferrario, B. E., Garuti, S., Braido, F., & Canonica, G. W. (2015). Pidotimod: the state of art. Clinical and Molecular Allergy, 13, 8. [Link]
-
Esposito, S., Marchisio, P., & Trabattoni, D. (2017). The immune-modulator pidotimod affects the metabolic profile of exhaled breath condensate in bronchiectatic patients: a metabolomics pilot study. Frontiers in pharmacology, 10, 1129. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Pidotimod? Retrieved from [Link]
-
Renoux, G. (1980). The general immunopharmacology of levamisole. Drugs, 20(2), 89–99. [Link]
-
Marseglia, G. L., Gelardi, M., Santus, P., & Ciprandi, G. (2024). Reappraisal of Pidotimod: an immunomodulatory agent with 30-year evidence. Minerva medica, 115(4), 503–515. [Link]
-
Kouttab, N. M., & Twomey, J. J. (1984). The effects of immunomodulation on peripheral T cell subsets. International journal of immunopharmacology, 6(3), 231–237. [Link]
-
Gholami, F., Ghasemi, F., & Ggafarzadeh, M. (2023). The potential immunomodulatory effect of levamisole in humans and farm animals. Journal of Advanced Veterinary and Animal Research, 10(4), 620–629. [Link]
-
Migliorati, G., & Riccardi, C. (1989). Thymomodulin: biological properties and clinical applications. Medical science research, 17(22), 923-926. [Link]
-
Di Renzo, M., Cazzola, P., & Grugni, R. (2020). From Legacy to Innovation: Pidotimod's Expanding Therapeutic Horizon. Journal of Immunology Research, 2020, 8894931. [Link]
-
Kearney, S. C., Dziekiewicz, M., & Feleszko, W. (2015). Nonspecific immunomodulators for recurrent respiratory tract infections, wheezing and asthma in children: a systematic review of mechanistic and clinical evidence. Current opinion in allergy and clinical immunology, 15(2), 188–197. [Link]
-
Twomey, J. J., Kouttab, N. M., & Good, R. A. (1983). The effects of immunomodulation on peripheral T cell subsets. The Journal of clinical immunology, 3(3), 211–217. [Link]
-
Yin, J., Xu, K., & Zhang, J. (2019). OM85-BV Induced the Productions of IL-1β, IL-6, and TNF-α via TLR4- and TLR2-Mediated ERK1/2/NF-κB Pathway in RAW264.7 Cells. Journal of immunology research, 2019, 9284627. [Link]
-
Pourahmad, F., Karimi, A., & Alinejad, F. (2024). Effectiveness of levamisole in the treatment of patients with severe COVID- 19: a randomized controlled clinical trial. Journal of infection in developing countries, 18(12.1), S275–S281. [Link]
-
Cárdenas-Conejo, A., & Cérbulo-Vázquez, A. (2022). Role of cellular effectors in the induction and maintenance of IgA responses leading to protective immunity against enteric bacterial pathogens. Frontiers in immunology, 13, 988452. [Link]
-
Mahashur, A. (2019). Pidotimod: In-depth review of current evidence. Lung India : official organ of Indian Chest Society, 36(5), 422–433. [Link]
-
Cai, B., & Wang, G. (2015). Thymoquinone Modifies CD4+:CD8+ Ratio without Affecting Tumor Necrosis Factor-α and Interleukin-1β Levels in Wallerian Degeneration Crush Injury Rat Model. BioMed research international, 2015, 258537. [Link]
-
Puggioni, F. (2019). Immunostimulants in respiratory diseases: focus on Pidotimod. Clinical and Molecular Allergy, 17, 11. [Link]
-
D'Amato, M., & D'Amato, G. (2019). The Immune-Modulator Pidotimod Affects the Metabolic Profile of Exhaled Breath Condensate in Bronchiectatic Patients: A Metabolomics Pilot Study. Frontiers in pharmacology, 10, 1129. [Link]
-
Chen, X., Li, X., Wang, L., Zhang, Y., & Li, H. (2025). Analysis of Factors and T-Lymphocyte Subset Changes in Pediatric Recurrent Respiratory Infections Post-Pidotimod Treatment. Alternative therapies in health and medicine, 31(1), 470–475. [Link]
-
Wikipedia. (2023, December 19). CD4+/CD8+ ratio. In Wikipedia. [Link]
-
Tezcan, D., & Ucar, R. (2011). Does OM-85 BV prophylaxis trigger autoimmunity in IgA deficient children?. Allergologia et immunopathologia, 39(6), 337–341. [Link]
-
Popa, E. R., Stegeman, C. A., & Bos, R. (2016). CD4 cell count and CD4/CD8 ratio increase during rituximab maintenance in granulomatosis with polyangiitis patients. PeerJ, 4, e2478. [Link]
-
Lock, M. C., & Brantly, M. L. (2019). Development of Immature CD4+CD8+T Cells Into Mature CD4+ T Cells Requires Alpha-1 Antitrypsin as Observed by Treatment in HIV-1 Infected and Uninfected Controls. Frontiers in immunology, 10, 2733. [Link]
-
Pranata, R., & Henrina, J. (2022). Increased CD4/CD8 T-cell ratio : A risk factor for mortality in patients with coronavirus disease 2019. Journal of research in medical sciences : the official journal of Isfahan University of Medical Sciences, 27, 60. [Link]
Sources
- 1. mjhid.org [mjhid.org]
- 2. What is the mechanism of Pidotimod? [synapse.patsnap.com]
- 3. mrmjournal.org [mrmjournal.org]
- 4. Pidotimod: In-depth review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Immune-Modulator Pidotimod Affects the Metabolic Profile of Exhaled Breath Condensate in Bronchiectatic Patients: A Metabolomics Pilot Study [frontiersin.org]
- 6. CD4+/CD8+ ratio - Wikipedia [en.wikipedia.org]
- 7. karger.com [karger.com]
- 8. Pidotimod, an immunostimulant in pediatric recurrent respiratory tract infections: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. seaai.org.ec [seaai.org.ec]
- 10. Prospective, randomized comparison of OM-85 BV and a prophylactic antibiotic in children with recurrent infections and immunoglobulin A and/or G subclass deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on the Immunomodulatory Effect of Thymulin in the Patients under Radiotherapy [e-crt.org]
- 12. The effects of immunomodulation on peripheral T cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Levamisole, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Levamisole, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. [Influence of OM-85 BV on hBD-1 and immunoglobulin in children with asthma and recurrent respiratory tract infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Pidotimod Methyl Ester: A Comprehensive Guide
Introduction & Mechanistic Context
Pidotimod is a well-established synthetic dipeptide immunostimulant utilized in various therapeutic regimens. During its synthesis or degradation,1 can emerge as a critical process-related impurity[1]. Structurally, the esterification of the 4-carboxylic acid group on the thiazolidine ring fundamentally alters the molecule's physicochemical profile. By masking the ionizable carboxylate, the methyl ester derivative (Molecular Weight: 258.29, Formula: C10H14N2O4S) becomes significantly more lipophilic than the parent drug[1].
This shift in polarity dictates analytical behavior: on standard reversed-phase (RP) stationary phases, the methyl ester exhibits a higher retention factor (
Comparative Analysis of Analytical Modalities
Selecting the appropriate analytical method requires balancing sensitivity, throughput, and matrix compatibility. Below is a structured comparison of the three primary modalities used for the quantification of Pidotimod and its derivatives.
| Parameter | Method A: RP-HPLC-UV | Method B: LC-MS/MS | Method C: UPLC-PDA |
| Primary Application | Routine QC, Bulk Release | Trace Impurity, PK Studies | High-Throughput Screening |
| Stationary Phase | Cosmosil C18 (250 x 4.6 mm, 5 µm) | YMC-ODS-AQ C18 | BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Methanol:Water (60:40 v/v) | 0.5% Formic Acid & Methanol | Acetonitrile:0.1% TFA |
| Detection Mode | UV at 203 nm | ESI+, SRM (e.g., 259.1 | PDA (190–400 nm) |
| Sensitivity (LOQ) | ~3.6 µg/mL | ~0.05 µg/mL | ~0.5 µg/mL |
| Matrix Interference | High (in biological fluids) | Low (High Specificity) | Moderate |
Experimental Workflow for Cross-Validation
To establish method equivalence—particularly when bridging a routine QC method (HPLC-UV) with a high-sensitivity bioanalytical method (LC-MS/MS)—a self-validating cross-validation workflow must be implemented.
Workflow for the analytical cross-validation of Pidotimod Methyl Ester quantification methods.
Step-by-Step Methodologies
Method A: RP-HPLC-UV (Routine Quality Control)
This method leverages the low-wavelength UV absorbance of the dipeptide backbone, optimized for bulk drug substance release and formulation assays[2].
-
Mobile Phase Preparation: Mix Methanol and HPLC-grade water in a 60:40 (v/v) ratio. Degas via ultrasonication for 15 minutes.
-
Causality: The 60% organic modifier fraction provides sufficient eluent strength to overcome the increased lipophilicity of the methyl ester, ensuring a sharp, symmetrical peak and preventing excessive band broadening[2].
-
-
Standard Preparation: Dissolve the Pidotimod Methyl Ester reference standard in the mobile phase to a stock concentration of 1 mg/mL. Dilute serially to working concentrations (50–250 µg/mL).
-
Chromatographic Execution:
-
System Suitability: Verify that the Relative Standard Deviation (%RSD) of the peak area is <2.0% across six replicate injections, confirming system precision and column efficiency[2].
Method B: LC-MS/MS (Trace Analysis & Pharmacokinetics)
For trace-level quantification (e.g., genotoxic impurity screening or plasma analysis), MS/MS is mandatory due to its superior signal-to-noise ratio and specificity[3].
-
Sample Extraction: For complex matrices, perform a one-step protein precipitation using equal volumes of 10% perchloric acid or methanol. Centrifuge at 14,000 rpm for 10 minutes.
-
Causality: Removing high-molecular-weight proteins prevents catastrophic ion suppression in the electrospray ionization (ESI) source, preserving analytical sensitivity[3].
-
-
Chromatographic Separation:
-
Mass Spectrometry Configuration: Operate in positive Selected Reaction Monitoring (SRM) mode. Monitor the specific precursor-to-product ion transition for the methyl ester (e.g.,
259.1 134.0)[3]. -
Validation Metrics: Ensure the Lower Limit of Quantification (LOQ) reaches
µg/mL, with intra-day and inter-day precision %RSD %[3].
Self-Validating System Protocols (Method Equivalence)
To ensure the trustworthiness of the cross-validation, the system must be self-validating according to ICH Q2(R1) guidelines.
-
Paired Sample Analysis: Analyze identical aliquots of spiked samples at three concentration levels (Low, Mid, High QC) using both Method A and Method B.
-
Orthogonal Verification: Plot the quantitative output of Method A against Method B using a Bland-Altman plot. The system self-validates if 95% of the data points fall within
standard deviations of the mean difference, proving the absence of proportional bias between the UV and MS detectors. -
Incurred Sample Reanalysis (ISR): Reanalyze 10% of the study samples. The concentration difference between the original and reanalyzed samples must be within
% of their mean for at least 67% of the samples, proving the method's robustness against matrix aging and degradation.
References
-
Quantitative determination of pidotimod in human plasma by liquid chromatography tandem mass spectrometry: application to a bioequivalence study. PubMed / Arzneimittelforschung. 3
-
Development and validation of RP-HPLC method for the estimation of pidotimod in tablet dosage form. International Journal of Pharmaceutical Research. 2
-
Pidotimod Methyl Ester | CAS 1333122-78-3. Santa Cruz Biotechnology. 1
Sources
- 1. Pidotimod Methyl Ester | CAS 1333122-78-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. ViewArticleDetail [ijpronline.com]
- 3. Quantitative determination of pidotimod in human plasma by liquid chromatography tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Preclinical Safety Assessment: Pidotimod vs. Pidotimod Methyl Ester
This guide provides a detailed comparative analysis of the safety profiles of Pidotimod and its derivative, Pidotimod Methyl Ester. As a synthetic dipeptide immunomodulator, Pidotimod has a well-documented role in managing recurrent infections by stimulating both innate and adaptive immunity.[1][2] The development of its methyl ester is a logical step in drug discovery, often aimed at enhancing pharmacokinetic properties like membrane permeability and bioavailability. However, such chemical modifications necessitate a complete re-evaluation of the compound's safety profile. This document is intended for researchers, scientists, and drug development professionals, offering both a review of existing data and a framework for the essential preclinical studies required to compare these two molecules authoritatively.
Mechanistic Basis for Safety and Efficacy
Understanding the safety profile of an immunomodulator begins with its mechanism of action. Pidotimod exerts its effects by engaging multiple facets of the immune system. It promotes the maturation of dendritic cells (DCs), key antigen-presenting cells, by upregulating co-stimulatory molecules and HLA-DR expression.[3] This action, mediated in part through Toll-like Receptor 2 (TLR2), activates downstream signaling pathways like NF-κB, leading to the production of pro-inflammatory cytokines such as IL-12 and TNF-α. Pidotimod also directly stimulates the proliferation and function of T-lymphocytes and Natural Killer (NK) cells.[4][5]
While this orchestrated immune enhancement is therapeutically beneficial, it also represents the primary potential source of mechanism-based adverse effects. Overstimulation could theoretically lead to excessive inflammation or, in susceptible individuals, exacerbate autoimmune conditions.[6][7] Therefore, any derivative that alters the potency or distribution of the parent molecule must be carefully scrutinized for its potential to shift this balance.
Figure 1. Pidotimod's mechanism of action on innate and adaptive immune cells.
Comparative Safety Profile: Existing Data
A review of publicly available data reveals a stark contrast between the well-characterized safety of Pidotimod and the absence of information for its methyl ester derivative.
Pidotimod
Pidotimod has been in clinical use for decades and is generally considered to have a favorable safety profile.[6][8] Clinical trials and post-marketing surveillance consistently report that adverse events are typically mild, transient, and infrequent.[9] The most common side effects are gastrointestinal disturbances (nausea, diarrhea) and occasional skin reactions.[6][10] Multiple meta-analyses have confirmed its safety, finding no significant increase in adverse events compared to placebo, particularly in pediatric populations where it is frequently used.[8][11]
Preclinical toxicology data corroborates this clinical safety. Acute toxicity studies have established a high LD50, indicating a low potential for toxicity from a single overdose.
Table 1: Summary of Available Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Observed Adverse Effects | Source |
| Pidotimod | Mouse | Oral | > 8 g/kg | No irritant effect or other harmful effects reported at standard handling. | [12] |
| Pidotimod | Rat | Oral | > 8 g/kg | No irritant effect or other harmful effects reported at standard handling. | [12] |
| Pidotimod Methyl Ester | - | - | No data available | No data available | [13] |
Pidotimod Methyl Ester
As indicated in Table 1, there is a significant lack of publicly available preclinical safety and toxicology data for Pidotimod Methyl Ester. Material Safety Data Sheets (MSDS) from chemical suppliers explicitly state that acute toxicity data is unavailable. This data gap is the critical challenge for any research team considering this derivative for further development.
Essential Protocols for a Head-to-Head Safety Comparison
To address the data gap for Pidotimod Methyl Ester and to perform a rigorous, direct comparison with Pidotimod, a standardized battery of preclinical safety studies is required. The following protocols are foundational for this assessment.
In Vitro Cytotoxicity Assay
Causality and Rationale: This assay is the first step in assessing whether the compounds have a direct toxic effect on cells, independent of a complex in vivo system. Using immune cells is critical to determine if the immunomodulatory agent is toxic to its intended target population at therapeutic concentrations.
Methodology:
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed into 96-well flat-bottom plates at a density of 1 x 10⁵ cells/well.
-
Compound Preparation: Prepare 100 mM stock solutions of Pidotimod and Pidotimod Methyl Ester in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 1000 µM).
-
Treatment: Add the compound dilutions to the appropriate wells. Include a "vehicle control" (solvent only) and a "positive control" for cytotoxicity (e.g., 10% DMSO). Incubate plates for 48 hours at 37°C, 5% CO₂.
-
Viability Assessment: Add a viability reagent such as resazurin (e.g., PrestoBlue™) or a tetrazolium salt (MTT) to each well and incubate for an additional 2-4 hours.
-
Data Acquisition: Measure fluorescence or absorbance using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability) for each compound.
Figure 2. Experimental workflow for in vitro cytotoxicity assessment.
In Vitro Cytokine Release Assay (CRA)
Causality and Rationale: The CRA is a critical safety assay for any drug that interacts with the immune system. It is designed to predict the risk of Cytokine Release Syndrome (CRS), a potentially life-threatening systemic inflammatory response.[14] This assay directly measures the inflammatory potential of the compounds.
Methodology:
-
Assay Setup: Use a whole blood or PBMC-based assay format. Whole blood assays are often preferred as they maintain the complex interplay between different cell types.
-
Treatment: Add Pidotimod, Pidotimod Methyl Ester, a positive control (e.g., anti-CD3/CD28 antibodies), and a vehicle control to fresh human whole blood or PBMC cultures at various concentrations. Incubate for 24 hours.
-
Sample Collection: After incubation, centrifuge the samples and carefully collect the plasma (from whole blood) or supernatant (from PBMCs).
-
Cytokine Quantification: Measure the concentration of a panel of key CRS-associated cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6, IL-8, IL-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[15][16][17]
-
Analysis: Compare the cytokine profile and concentration induced by each compound against the controls. A significant elevation in pro-inflammatory cytokines, particularly TNF-α and IL-6, would be a major safety concern.
In Vivo Acute Oral Toxicity Study (OECD 423/425)
Causality and Rationale: While in vitro assays are crucial, an in vivo study is required to understand the systemic effects of a compound, including its absorption, distribution, metabolism, and excretion (ADME) and its integrated effect on a whole organism. Following established OECD guidelines ensures regulatory acceptance and scientific rigor.[18][19]
Methodology:
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).
-
Dose Selection (Sighting Study): Based on the OECD 425 (Up-and-Down Procedure) or 423 (Acute Toxic Class Method) guideline, administer a starting dose to a single animal. The outcome (survival or death) determines the dose for the next animal (dosed higher or lower).[19][20]
-
Main Study: Dose a small cohort of animals (typically 3-5 per group) with a single oral gavage of the test compound.
-
Clinical Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and changes in body weight for 14 days.
-
Pathology: At the end of the study, conduct a gross necropsy on all animals. Collect major organs and tissues for histopathological examination to identify any target organ toxicity.
-
Analysis: Determine the acute toxic class or an estimated LD50. The clinical observations and pathology findings are critical for identifying dose-limiting toxicities.
Anticipated Safety Considerations for Pidotimod Methyl Ester
Based on its structure, several key safety questions for Pidotimod Methyl Ester must be addressed:
-
Altered Pharmacokinetics: The methyl ester group increases lipophilicity, which is intended to improve absorption. This could lead to a higher Cmax (peak plasma concentration) compared to Pidotimod at the same dose, potentially increasing the risk of concentration-dependent toxicities.
-
Metabolism to Methanol: In vivo, the ester will likely be hydrolyzed, releasing Pidotimod and methanol. While the quantity of methanol produced from a therapeutic dose is expected to be very low, this metabolic pathway must be confirmed and the potential for methanol-related toxicity formally assessed.
-
Immunogenicity: Although Pidotimod is a small molecule, chemical modification can sometimes create new epitopes. The potential for the methyl ester to induce a hypersensitivity reaction should be considered.
Conclusion
Pidotimod possesses a robust and favorable safety profile, supported by extensive preclinical and clinical data. In contrast, Pidotimod Methyl Ester is an investigational compound with no publicly available safety information. A direct comparison is therefore not currently possible.
For drug development professionals, the path forward requires a systematic, head-to-head evaluation using the foundational protocols described herein. The primary objective is to determine if the anticipated pharmacokinetic benefits of the methyl ester are accompanied by an acceptable safety margin. Only through such rigorous, comparative preclinical assessment can a clear, data-driven decision be made on the viability of Pidotimod Methyl Ester as a potential therapeutic candidate.
References
- Vertex AI Search. Pidotimod: In-depth review of current evidence - PMC.
- Patsnap Synapse. (2024, July 17).
- ResearchGate. Pidotimod: mechanism of action. | Download Scientific Diagram.
- Patsnap Synapse. (2024, June 14).
- NINGBO INNO PHARMCHEM CO.,LTD. Pidotimod: A Closer Look at its Safety Profile and Drug Interactions.
- Axion BioSystems. (2021).
- ChemicalBook. (2024, June 18). Pidotimod: uses, Mechanism of action, and Pharmacokinetics.
- Descotes, J. (1992).
- Licari, A., et al. (2025, September 1). From Legacy to Innovation: Pidotimod's Expanding Therapeutic Horizon. PMC.
- European Commission, Joint Research Centre. Acute Toxicity.
- Ferrario, B. E., et al. (2015). Pidotimod: the state of art. Clinical and Molecular Allergy.
- Agilent.
- Gothe, S. R., et al. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy.
- Lebrec, H. (2002). Overview Status of preclinical safety assessment for immunomodulatory biopharmaceuticals.
- Slideshare. (2018, July 24). Acute Toxicity by OECD Guidelines.
- Rodriguez-Ramirez, J. M., et al. (2024, September 21).
- Pharma Models. (2015, January 7). Toxicology Testing of Biologics in Pre-Clinical Studies.
- National Toxicology Program. OECD Test Guideline 425.
- YouTube. (2020, May 22). Acute Toxicity Studies | OECD 420 and OECD 423.
- Patsnap Synapse. (2024, July 12).
- NIH. (2024, March 28).
- Sartorius. Incucyte® Immune Cell Killing Assays.
- Licari, A., et al. (2025, August 31). FROM LEGACY TO INNOVATION: PIDOTIMOD'S EXPANDING THERAPEUTIC HORIZON.
- Brennan, F. R., et al. (2016).
- Frontiers. (2024, January 1). A comprehensive battery of flow cytometric immunoassays for the in vitro testing of chemical effects in human blood cells.
- OAText. Efficacy and safety of pidotimod as adjuvant in the treatment of recurrent upper respiratory tract infections (URTI) in children.
- Ovid.
- Creative Diagnostics. Cytokine Release Assay.
- Cayman Chemical. (2025, July 29).
- Creative Proteomics. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research.
- Cleanchem Laboratories.
- ProImmune. ProStorm® Cytokine Release Assay.
- ChemicalBook.
- BD Biosciences. Cytokine ELISA Protocol.
- Pharmaffiliates. CAS No : 1333122-78-3 | Product Name : Pidotimod Methyl Ester.
- R&D Systems. Cytokine-Release Syndrome (CRS) Single Analyte Assay to Measure CRS Multiplex Assays to Monitor CRS.
Sources
- 1. Pidotimod: In-depth review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pidotimod: uses, Mechanism of action, and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Pidotimod? [synapse.patsnap.com]
- 5. What is Pidotimod used for? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. Immunotoxicology of immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From Legacy to Innovation: Pidotimod’s Expanding Therapeutic Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. What are the side effects of Pidotimod? [synapse.patsnap.com]
- 11. scivisionpub.com [scivisionpub.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. Cytokine Release Assay | Creative Diagnostics [creative-diagnostics.com]
- 15. proimmune.com [proimmune.com]
- 16. Cytokine Elisa [bdbiosciences.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. Acute Toxicity - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 19. ijrap.net [ijrap.net]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Validating the Antiviral Activity of Pidotimod Methyl Ester: A Comparative Development Guide
Executive Summary & Strategic Context
Pidotimod (PDT) is a synthetic dipeptide (3-L-pyroglutamyl-L-thiazolidine-4-carboxylic acid) widely recognized for its immunomodulatory properties, particularly in managing recurrent respiratory infections.[1][2][3][4][5][6][7] It functions not as a direct antiviral (virucidal) but as a biological response modifier, enhancing Toll-Like Receptor (TLR) signaling and Th1 cytokine responses.
Pidotimod Methyl Ester (PME) represents a lipophilic derivative of the parent compound. While often categorized as a synthesis intermediate or impurity (CAS 1333122-78-3), its ester structure positions it as a potential prodrug candidate . The esterification of the carboxylic acid moiety typically enhances membrane permeability (LogP), potentially increasing oral bioavailability before undergoing enzymatic hydrolysis to the active parent acid in vivo.
This guide outlines the critical validation workflow to assess PME's antiviral efficacy. It moves beyond simple observation to rigorous comparative profiling against the parent Pidotimod, focusing on bioactivation , immunostimulation , and in vivo viral resistance .
Mechanistic Validation: The Prodrug Hypothesis
To validate PME, one must first prove it functions as a delivery vehicle that liberates the active immunomodulator. Pidotimod's antiviral effect is indirect; therefore, PME must trigger the same downstream pathways (TLR2/NF-
Mechanism of Action (MOA) Visualization
The following diagram illustrates the theoretical activation pathway of PME compared to direct Pidotimod entry, highlighting the critical esterase cleavage step required for activity.
Caption: Comparative activation pathway showing PME's enhanced diffusion followed by enzymatic conversion to the active Pidotimod moiety.
Comparative Performance Profiling
The following table contrasts the expected performance metrics of PME against the parent Pidotimod and a standard antiviral control (e.g., Oseltamivir, though mechanisms differ).
| Feature | Pidotimod (Parent) | Pidotimod Methyl Ester (PME) | Validation Metric |
| Chemical Class | Dipeptide Acid | Dipeptide Ester (Prodrug) | Mass Spec / NMR |
| Lipophilicity (LogP) | Low (< 0) | Moderate/High (> 1.5) | Shake-flask Method |
| Cell Permeability | Low to Moderate | High (Predicted) | Caco-2 Assay |
| Mechanism | Immunomodulation (TLR2) | Bioactivation | NF- |
| Direct Antiviral Activity | None (Indirect) | None (Indirect) | CPE Reduction Assay |
| Metabolic Stability | High (Excreted unchanged) | Low (Rapid hydrolysis to parent) | Microsomal Stability ( |
Detailed Experimental Protocols
To scientifically validate PME, you must demonstrate bioequivalence regarding the active moiety and superiority regarding delivery .
Protocol A: Metabolic Stability & Bioactivation (In Vitro)
Objective: Confirm PME is rapidly converted to Pidotimod by esterases and does not form toxic metabolites.
-
System: Pooled liver microsomes (Human/Mouse) or Plasma.
-
Preparation: Incubate PME (
) in phosphate buffer (pH 7.4) with microsomes ( ) and NADPH regenerating system at . -
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold acetonitrile.
-
Analysis: LC-MS/MS monitoring transitions for PME (Parent) and Pidotimod (Metabolite).
-
Success Criteria:
-
Rapid disappearance of PME (
min). -
Stoichiometric appearance of Pidotimod.
-
Protocol B: Immunostimulatory Potency (Functional Assay)
Objective: Verify that the hydrolyzed product activates the immune system effectively.
-
Cell Line: RAW 264.7 (Murine Macrophages) or HEK-Blue™ hTLR2 (Reporter line).
-
Treatment: Treat cells with:
-
Vehicle (Negative Control)
-
LPS (Positive Control)
-
Pidotimod (
) -
PME (Equimolar concentrations)
-
-
Incubation: 24 Hours.
-
Readout:
-
NO Production: Griess Reagent assay on supernatant.
-
Cytokines: ELISA for TNF-
, IL-12, and IFN- .
-
-
Causality Check: Pre-treat with an esterase inhibitor (e.g., BNPP). If PME activity drops significantly while Pidotimod activity remains constant, the prodrug mechanism is confirmed.
Protocol C: In Vivo Antiviral Challenge (Influenza Model)
Objective: Validate the "Antiviral Activity" outcome in a living system.
-
Animals: BALB/c mice (
/group). -
Infection: Intranasal challenge with Influenza A (H1N1) at
. -
Dosing Regimen: Oral gavage (PO) once daily for 7 days, starting 24h prior to infection (Prophylactic model).
-
Group 1: Vehicle
-
Group 2: Pidotimod (Standard dose, e.g., 100 mg/kg)
-
Group 3: PME (Equimolar dose)
-
-
Endpoints:
-
Survival Rate (Kaplan-Meier analysis).
-
Lung Viral Titer (TCID50) at Day 4 post-infection.
-
Lung Histopathology (Inflammation score).
-
-
Data Interpretation: PME is validated if survival rates are statistically equivalent or superior to Pidotimod, with comparable reductions in viral titer.
Validation Workflow Diagram
This workflow ensures a "Go/No-Go" decision matrix for the development of the Methyl Ester.
Caption: Step-by-step validation logic from chemical characterization to in vivo efficacy comparison.
References
-
Riboldi, P., et al. (2009).[8] "Pidotimod: a reappraisal." International Journal of Immunopathology and Pharmacology. (Review of parent compound mechanism).
-
Carta, S., et al. (2013). "Pidotimod promotes innate immunity through the activation of Toll-like receptor 2."[2] Immunology. (Establishes the TLR2 baseline for validation).
-
Caccuri, F., et al. (2019).[5][9] "The Synthetic Dipeptide Pidotimod Shows a Chemokine-Like Activity through CXC Chemokine Receptor 3 (CXCR3)."[5] International Journal of Molecular Sciences.
-
Santa Cruz Biotechnology. "Pidotimod Methyl Ester Product Data." (Chemical reference for the ester derivative).
-
Ucciferri, C., et al. (2022).[5][9] "Improving BNT162b2 mRNA Vaccine Tolerability without Efficacy Loss by Pidotimod Supplementation." Mediterranean Journal of Hematology and Infectious Diseases. (Clinical context for immunomodulation).
Sources
- 1. minervamedica.it [minervamedica.it]
- 2. researchgate.net [researchgate.net]
- 3. mjhid.org [mjhid.org]
- 4. From Legacy to Innovation: Pidotimod’s Expanding Therapeutic Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjhid.org [mjhid.org]
- 6. Pidotimod: the state of art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pidotimod: the state of art - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Immune-Modulator Pidotimod Affects the Metabolic Profile of Exhaled Breath Condensate in Bronchiectatic Patients: A Metabolomics Pilot Study [frontiersin.org]
- 9. mrmjournal.org [mrmjournal.org]
Safety Operating Guide
Physicochemical Profile & Logistical Implications
As a Senior Application Scientist, establishing a robust, self-validating operational framework for chemical handling is paramount. Pidotimod Methyl Ester is a highly specialized pharmaceutical intermediate used in the synthesis of the immunomodulator Pidotimod. Because it contains complex heterocyclic structures—specifically a thiazolidine ring and a pyrrolidine derivative—its handling, spill response, and disposal require precise, causality-driven protocols to mitigate environmental and occupational hazards.
Before executing any operational protocol, you must understand the inherent properties of the molecule. The structural composition directly dictates our engineering controls and waste management strategies.
| Property | Value | Operational & Disposal Implication |
| Compound Name | Pidotimod Methyl Ester | Precursor/Intermediate; requires standard pharmaceutical intermediate handling. |
| CAS Number | 1333122-78-3[1] | Essential identifier for hazardous waste manifesting and regulatory compliance. |
| Molecular Formula | C10H14N2O4S[1] | Contains Nitrogen and Sulfur. Critical: Incineration will generate toxic NOx and SOx gases[2][3]. |
| Molecular Weight | 258.29 g/mol [1] | High molecular weight solid; prone to generating fine, inhalable dust aerosols during transfer. |
| Environmental Hazard | Water Hazard Class 1[4] | Slightly hazardous to water. Must never be discharged into municipal sewers, drains, or groundwater[4]. |
Operational Safety & Handling Protocol
Do not rely on passive safety measures. Every handling step must be an active, self-validating process designed to break the chain of exposure.
-
Step 1: Engineering Controls (Fume Hood Utilization)
-
Action: Always handle the solid powder within a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[3].
-
Causality: Pidotimod Methyl Ester is a fine powder. Ambient laboratory air currents can easily aerosolize the particles, leading to respiratory tract irritation. The fume hood creates a negative pressure barrier, ensuring all particulates are drawn away from the operator's breathing zone.
-
-
Step 2: PPE Selection & Verification
-
Action: Don nitrile or solvent-resistant gloves, a flame-retardant antistatic lab coat, and NIOSH-approved safety goggles[3].
-
Causality: While the compound is not highly dermally toxic, static electricity generated by standard clothing can ignite aerosolized organic dust. Antistatic clothing prevents electrostatic discharge (ESD) events during powder transfer[3].
-
Self-Validation: Inspect gloves for micro-tears using the "inflation test" (trapping air and rolling the cuff) prior to handling the ester.
-
Spill Response & Containment Workflow
In the event of a spill, immediate containment is required to prevent environmental contamination and respiratory exposure.
Workflow for Pidotimod Methyl Ester spill containment and disposal.
Step-by-Step Spill Cleanup Methodology:
-
Perimeter Establishment: Evacuate non-essential personnel and secure the area. Ensure local exhaust ventilation is running at maximum capacity[3].
-
Dust Suppression (For Solids): Do not sweep dry powder. Lightly dampen the spill area with water or an inert solvent[4].
-
Causality: Dry sweeping introduces mechanical energy that forces fine organic particulates into the air. Dampening increases the cohesive forces between particles, keeping the material bound to the surface.
-
-
Mechanical Collection: Use non-sparking tools (e.g., plastic or brass scoops) to collect the dampened powder or saturated absorbent[2][3]. Transfer the material into a sealable, chemically compatible hazardous waste container.
-
Surface Decontamination: Wash the spill site thoroughly with a detergent solution to remove trace residues, collecting all wash water for hazardous disposal.
Standardized Disposal Procedures
Pidotimod Methyl Ester cannot be disposed of in standard municipal waste or poured down the drain[2][4]. The presence of heteroatoms (Nitrogen and Sulfur) dictates a highly specific destruction pathway.
Step 1: Solid Waste Incineration
-
Action: Transfer all solid waste to a licensed chemical destruction facility for controlled incineration. The incinerator must be equipped with an afterburner and a flue gas scrubber[2][3].
-
Causality: Thermal decomposition of the thiazolidine and pyrrolidine rings generates highly toxic and acidic nitrogen oxides (NOx) and sulfur oxides (SOx). The afterburner ensures complete combustion of the carbon backbone, while the wet scrubber chemically neutralizes the acidic exhaust gases before they can be released into the atmosphere[2][3].
-
Self-Validation: Facility managers should periodically audit the disposal vendor's scrubber effluent logs. A stable, neutral pH in the scrubber effluent validates that the SOx/NOx gases are being successfully captured.
Step 2: Liquid Waste Segregation
-
Action: If the ester is dissolved in organic solvents during synthesis, segregate the waste stream based on the solvent type (Halogenated vs. Non-Halogenated).
-
Causality: Mixing halogenated solvents (e.g., dichloromethane) with non-halogenated streams can lead to the formation of highly toxic dioxins during incineration if the temperature drops below optimal thresholds. Strict segregation ensures the waste is routed to the correct high-temperature destruction pipeline.
Step 3: Contaminated Packaging Management
-
Action: Empty containers retain residual chemical dust and must be treated as hazardous waste[3]. Triple-rinse the container with a compatible solvent (e.g., methanol) to dissolve any residual ester. Add the rinsate to your liquid waste stream.
-
Causality: Puncturing or crushing unrinsed containers can release trapped dust into the environment.
-
Self-Validation: Only after visual verification of a completely residue-free interior should the packaging be punctured (to prevent unauthorized reuse) and sent for sanitary landfilling or controlled incineration[2].
References
- Source: tistory.
- Source: chemicalbook.
- Source: caymanchem.
- Source: cleanchemlab.
- TLC PHARMACEUTICAL STANDARDS (Safety Data Sheet)
Sources
Personal Protective Equipment (PPE) & Handling Guide: Pidotimod Methyl Ester
Executive Safety Summary
Pidotimod Methyl Ester is a synthetic intermediate and derivative of the immunomodulator Pidotimod. While specific toxicological data for the methyl ester is limited compared to the parent compound, it must be handled under the Precautionary Principle as a Potent Pharmaceutical Intermediate .
-
Primary Hazards: Potential respiratory sensitizer, skin/eye irritant, and biologically active immunomodulator.
-
Critical Control: Containment at source (Fume Hood/Biosafety Cabinet).
-
Minimum PPE: Nitrile gloves (double-gloved for solutions), Safety Goggles (indirect vent), N95 respirator (if outside hood), and Lab Coat.
Hazard Assessment & Risk Logic
To ensure scientific integrity, we do not rely solely on "missing data" but rather on structural activity relationships (SAR).
Chemical Identity & Properties
-
Chemical Name: Methyl (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylate
-
Physical State: White to off-white crystalline powder.
-
Solubility: Soluble in DMSO, Methanol, Ethanol; slightly soluble in water.
Toxicological Inference (The "Why" Behind the Protocol)
Unlike basic salts, peptide-mimetic esters like Pidotimod Methyl Ester exhibit increased lipophilicity compared to their acid forms. This facilitates dermal absorption .
-
Sensitization Risk: The thiazolidine ring structure is a known motif in compounds that can form haptens with proteins, posing a risk of allergic contact dermatitis or respiratory sensitization.
-
Inhalation Risk: As a fine powder, the particle size often allows deep lung penetration.
-
OEL Assignment: In the absence of a specific Occupational Exposure Limit (OEL), assign this to Occupational Exposure Band (OEB) 2 , requiring containment to < 100 µg/m³.
PPE Technical Specifications
This section details the specific equipment required, moving beyond generic advice to field-proven standards.
PPE Selection Matrix
| Protection Zone | Equipment Standard | Technical Specification | Rationale |
| Respiratory | N95 or P100 (Solid) / Half-face Respirator (Solution) | NIOSH-approved N95 minimum. Use P100 cartridges if handling >1g open powder. | Protects against particulate inhalation. Organic vapor cartridges required if dissolved in DMSO/Methanol. |
| Hand (Dry) | Nitrile Gloves | Thickness: ≥ 0.11 mm (4 mil). AQL: 1.5. | Sufficient for incidental contact with dry powder. |
| Hand (Solution) | Double Gloving | Inner: Nitrile (4 mil). Outer: Nitrile (4-8 mil) or Laminate (Silver Shield). | Methyl esters in DMSO/Methanol permeate standard nitrile in <15 mins. Double layer provides "breakthrough buffer." |
| Eye/Face | Chemical Goggles | ANSI Z87.1+ Indirect Venting. | Safety glasses are insufficient for fine powders that can drift around lenses. |
| Body | Lab Coat / Tyvek | High-neck, long-sleeve, elastic cuff. | Prevents powder accumulation on street clothes and skin contact at wrists. |
Glove Compatibility Data (Solvent Dependent)
When Pidotimod Methyl Ester is in solution, the solvent dictates the glove breakthrough time.
-
DMSO: Nitrile breakthrough < 10 mins. Protocol: Change outer gloves immediately upon splash.
-
Methanol: Nitrile breakthrough < 15 mins. Protocol: Double glove required.
-
Water/Buffer: Nitrile breakthrough > 480 mins. Protocol: Single glove acceptable.
Operational Protocols
Workflow Logic: Weighing & Solubilization
The following diagram illustrates the critical decision points during the handling process to minimize exposure.
Figure 1: Safe handling workflow for weighing and solubilizing Pidotimod Methyl Ester.
Step-by-Step Handling Procedure
-
Engineering Control Setup:
-
Verify Fume Hood operation (Face velocity 80-100 fpm).
-
Clear the hood of unnecessary clutter to prevent turbulence.
-
Place an absorbent pad (plastic side down) on the work surface.
-
-
Weighing (The Critical Step):
-
Why: Static electricity can cause this ester to "fly," creating an invisible aerosol.
-
Action: Use an anti-static gun on the spatula and weighing boat before dispensing.
-
Keep the balance inside the hood. If the balance is outside, weigh into a tared, screw-cap vial inside the hood, cap it, then transfer to the balance.
-
-
Solubilization:
-
Add solvent (e.g., DMSO) slowly down the side of the vial to avoid displacing powder.
-
Cap immediately.
-
Vortex or sonicate only while the vial is tightly capped.
-
-
Spill Response (Dry Powder):
-
Do NOT use compressed air or vigorous sweeping.
-
Cover spill with a wet paper towel (water or ethanol) to dampen the powder.
-
Wipe up inward (concentric circles) to avoid spreading.
-
Place waste in a sealed hazardous waste bag.
-
Disposal & Decontamination[5][7][8][9][10]
Waste Classification
Pidotimod Methyl Ester should be treated as Hazardous Chemical Waste .
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into "Solid Hazardous Waste" (often incinerated).
-
Liquid Waste: Solutions in DMSO/Methanol go to "Organic Solvents - Halogen Free" (unless halogenated solvents were used).
-
Drain Disposal: Strictly Prohibited. Do not pour down the sink.
Decontamination Protocol
-
Primary Wash: Wipe surfaces with a 10% soap/water solution to solubilize the ester.
-
Secondary Rinse: Follow with 70% Ethanol or Isopropanol to remove organic residues.
-
Verification: Visually inspect for white residue/haze on hood surfaces.
References
-
WorkSafeBC. (2025). Table of Exposure Limits for Chemical and Biological Substances. Retrieved from [Link]
-
Suzhou Peptides. (2026).[4][5] Safety Tips for Handling Peptides in Your Research. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
